molecular formula C18H16Cl2N4 B15583851 FiVe1

FiVe1

Katalognummer: B15583851
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: DZGXRHIQXADSDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FiVe1 is a useful research compound. Its molecular formula is C18H16Cl2N4 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H16Cl2N4

Molekulargewicht

359.2 g/mol

IUPAC-Name

8-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]cinnoline

InChI

InChI=1S/C18H16Cl2N4/c19-13-3-1-4-14(11-13)23-7-9-24(10-8-23)17-12-21-22-18-15(17)5-2-6-16(18)20/h1-6,11-12H,7-10H2

InChI-Schlüssel

DZGXRHIQXADSDH-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

FiVe1 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FiVe1 is a novel small molecule compound identified through a synthetic lethality screen targeting the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance. It demonstrates selective and potent anticancer activity against mesenchymal cancer cells by directly targeting the intermediate filament protein vimentin (B1176767). This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with vimentin, the subsequent signaling events, and the ultimate fate of cancer cells. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this promising therapeutic agent.

Core Mechanism of Action: Direct Vimentin Binding and Hyperphosphorylation

The primary mechanism of action of this compound is its direct binding to the type III intermediate filament protein, vimentin (VIM).[1] Vimentin is a key cytoskeletal component in mesenchymal cells and is often overexpressed in various cancers, where its expression correlates with increased tumor growth, invasion, and poor clinical outcomes.

In vitro labeling experiments utilizing a photo-activatable affinity probe of this compound have identified the rod domain of vimentin as the specific binding site.[2] This interaction is crucial as it induces a cascade of events culminating in cell death. This compound is not an inhibitor of kinases; instead, its binding to vimentin appears to induce a conformational change that promotes its hyperphosphorylation.[2]

The most significant and functionally important phosphorylation event induced by this compound occurs at Serine 56 (Ser56) of the vimentin protein.[1][3] Mimicking this hyperphosphorylation through a phosphomimetic S56E mutation in vimentin has been shown to phenocopy the effects of this compound treatment, confirming the centrality of this post-translational modification to its mechanism.[1]

Signaling Pathway of this compound-Induced Vimentin Phosphorylation

While this compound itself does not possess kinase activity, its binding to vimentin makes Ser56 a susceptible target for several kinases known to regulate vimentin phosphorylation during the cell cycle. The key kinases implicated in phosphorylating vimentin at Ser56 are Cyclin-dependent kinase 1 (CDK1), p21-activated kinase (PAK), and Polo-like kinase 1 (Plk1).[3][4][5] The binding of this compound likely alters the conformation of vimentin, enhancing its accessibility as a substrate for these kinases, leading to hyperphosphorylation at Ser56.

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Direct Binding pVimentin p-Vimentin (Ser56) Vimentin->pVimentin Conformational Change Vimentin_Disassembly Vimentin Network Disassembly pVimentin->Vimentin_Disassembly Kinases CDK1 / PAK / Plk1 Kinases->pVimentin Hyperphosphorylation Mitotic_Catastrophe Mitotic Catastrophe Vimentin_Disassembly->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness Mitotic_Catastrophe->Loss_of_Stemness HTS_Workflow cluster_0 Assay Preparation cluster_1 Data Acquisition & Analysis Cell_Plating Seed FOXC2-HMLER & HMLER cells in 384-well plates Compound_Addition Add compound library Cell_Plating->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Viability_Assay Measure cell viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Compare viability scores Viability_Assay->Data_Analysis Hit_Identification Identify selective hits Data_Analysis->Hit_Identification Photoaffinity_Labeling_Workflow Probe_Synthesis Synthesize this compound Photoaffinity Probe Cell_Treatment Incubate cells with this compound-PAP Probe_Synthesis->Cell_Treatment UV_Crosslinking Expose to UV light for covalent crosslinking Cell_Treatment->UV_Crosslinking Lysis_Enrichment Lyse cells and enrich biotin-tagged complexes UV_Crosslinking->Lysis_Enrichment Proteomics Identify proteins by Mass Spectrometry Lysis_Enrichment->Proteomics

References

FiVe1: A Technical Guide to its Discovery and Development as a Vimentin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin (B1176767), a type III intermediate filament protein, is a key player in maintaining cell integrity, motility, and adhesion, particularly in mesenchymal cells. Its overexpression in various cancers is correlated with increased aggressiveness, metastasis, and poor clinical outcomes, making it a compelling target for anticancer therapies.[1] This technical guide provides an in-depth overview of the discovery and development of FiVe1, a small molecule inhibitor of vimentin. This compound was identified through a sophisticated screening process and has demonstrated selective cytotoxicity against cancer cells expressing vimentin.[1][2] This document details the discovery, mechanism of action, quantitative data, and the experimental protocols utilized in the characterization of this compound and its analogs.

Discovery of this compound: An EMT-Based Synthetic Lethality Screen

This compound was discovered through a high-throughput synthetic lethal screen designed to identify compounds selectively toxic to cells that have undergone an epithelial-to-mesenchymal transition (EMT).[1][2] EMT is a cellular program that endows cancer cells with stem-cell-like properties, contributing to metastasis and chemotherapy resistance.[1] The screen utilized an isogenic screening system of the engineered HMLER breast cancer cell line, comparing cells expressing the transcription factor FOXC2, a key mediator of EMT, to control HMLER cells.[2][3][4][5]

High-Throughput Screening Workflow

The screening process aimed to identify compounds that selectively inhibited the growth of FOXC2-expressing HMLER cells. This approach is based on the principle of synthetic lethality, where a combination of two genetic alterations (in this case, the expression of FOXC2 and the presence of the inhibitor) leads to cell death, while either alteration alone is viable.

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis plate Plate HMLER and FOXC2-HMLER cells add_compounds Add compounds to plates plate->add_compounds library Compound Library library->add_compounds incubate Incubate for 72 hours add_compounds->incubate viability Measure cell viability (e.g., CellTiter-Glo) incubate->viability z_score Calculate plate-normalized Z-scores viability->z_score hit_selection Select hits with selective toxicity to FOXC2-HMLER z_score->hit_selection

Figure 1: High-Throughput Screening Workflow for this compound Discovery.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting vimentin.[1][2] Its mechanism of action involves a cascade of events that ultimately disrupt mitosis and induce cell death in vimentin-expressing cancer cells.

  • Direct Binding: this compound directly and irreversibly binds to the rod domain of the vimentin protein.[1][6][7]

  • Hyperphosphorylation: This binding event induces hyperphosphorylation of vimentin, most notably at the Serine 56 (Ser56) residue.[1][6][7]

  • Filament Disorganization: The hyperphosphorylation leads to the disorganization and disassembly of the vimentin intermediate filament network.[2][7]

  • Mitotic Disruption: The compromised vimentin network disrupts the faithful progression of mitosis.[1][2]

  • Mitotic Catastrophe and Multinucleation: This disruption leads to mitotic catastrophe, characterized by the formation of multinucleated cells.[1][2][8]

  • Loss of Stemness and Cell Death: Ultimately, the cells lose their cancer stem cell-like properties and undergo cell death.[2][6][7]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound impacts vimentin function and leads to cellular consequences.

FiVe1_Pathway This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Direct Binding pVimentin Hyperphosphorylated Vimentin (pSer56) Vimentin->pVimentin Induces Filament_Disassembly Vimentin Filament Disassembly pVimentin->Filament_Disassembly Mitotic_Disruption Mitotic Disruption Filament_Disassembly->Mitotic_Disruption Multinucleation Multinucleation Mitotic_Disruption->Multinucleation Loss_of_Stemness Loss of Stemness Multinucleation->Loss_of_Stemness Cell_Death Cell Death Loss_of_Stemness->Cell_Death

Figure 2: Proposed Signaling Pathway of this compound-Induced Vimentin Inhibition.

Quantitative Data

The inhibitory activity of this compound and its optimized analogs has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound FOXC2-HMLERMesenchymal Breast Cancer0.234[2]
HMLEREpithelial Breast Cancer>20[2]
HT-1080Fibrosarcoma1.6[1][6][7]
SW684Fibrosarcoma0.44 - 1.31[2]
RDRhabdomyosarcoma0.44 - 1.31[2]
GCTFibrous Histiocytoma0.44 - 1.31[2]
SW872Liposarcoma0.44 - 1.31[2]
SW982Synovial Sarcoma0.44 - 1.31[2]
HUVECHuman Umbilical Vein Endothelial Cells1.70[7]
HLFHuman Lung Fibroblasts2.32[7]
4e (Vimentin-IN-1) HT-1080Fibrosarcoma0.044[1][9]
RDRhabdomyosarcoma0.061[9]
MCF-7Epithelial Breast Cancer0.049[9]

This compound Development and Optimization

While this compound demonstrated promising selective activity, its poor solubility (<1 µM) and low oral bioavailability limited its potential as an in vivo probe or therapeutic agent.[1] This prompted structure-activity relationship (SAR) studies to develop more potent and pharmacokinetically favorable analogs.

Drug Development Workflow

The development of this compound analogs followed a typical drug discovery pipeline, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Development_Workflow cluster_discovery Discovery cluster_optimization Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screen (EMT-based synthetic lethality) Hit_ID Hit Identification (this compound) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Analog_Synth Analog Synthesis (e.g., 4e) SAR->Analog_Synth Pharm_Profile Pharmacological Profiling (Potency, Selectivity) Analog_Synth->Pharm_Profile In_Vitro In Vitro Studies (Metabolic Stability, Solubility) Pharm_Profile->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

References

The Core Interaction: A Technical Guide to the Small Molecule FiVe1 and its Engagement with α-Vimentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between the small molecule FiVe1 and its direct cellular target, the type III intermediate filament protein α-vimentin. This compound has emerged as a promising compound in cancer research, selectively targeting mesenchymal cells that are often associated with tumor progression, metastasis, and therapeutic resistance. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in the study of the this compound-vimentin interaction.

Executive Summary

This compound is a small molecule identified through a high-throughput synthetic lethal screen that selectively and irreversibly inhibits the growth of mesenchymal cancer cells. Its primary mechanism of action involves direct binding to the rod domain of vimentin (B1176767), a protein characteristic of mesenchymal cells and often overexpressed in various cancers. This interaction triggers a cascade of cellular events, including the disorganization of the vimentin filament network and hyperphosphorylation of vimentin at serine 56 (Ser56). The culmination of these events is mitotic catastrophe, characterized by multinucleation and subsequent loss of cancer stem cell-like properties. The targeted nature of this compound towards vimentin-expressing cells presents a novel therapeutic strategy for treating aggressive and chemoresistant mesenchymal cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its derivatives.

Table 1: In Vitro Efficacy of this compound

Cell Line/TargetAssay TypeMetricValueReference
HT-1080 (Fibrosarcoma)Cell ProliferationIC501.6 µM
FOXC2-HMLER (Mesenchymal Breast Cancer)Cell Proliferation-Selective growth inhibition at 2 µM
HUVECs (Human Umbilical Vein Endothelial Cells)Cell ProliferationIC501.70 µM
HLFs (Human Lung Fibroblasts)Cell ProliferationIC502.32 µM
FOXC2-HMLERCaspase 3/7 Activity-No significant induction up to 40 µM

Table 2: Efficacy of this compound Derivative (Vimentin-IN-1 / Compound 4e)

Cell LineAssay TypeMetricValueReference
HT-1080 (Fibrosarcoma)Cell ProliferationIC5044 nM
RD (Rhabdomyosarcoma)Cell ProliferationIC5061 nM
MCF-7 (Epithelial Breast Cancer, Vimentin-negative)Cell ProliferationIC5049 nM

Mechanism of Action: A Detailed Overview

The interaction of this compound with α-vimentin initiates a precise sequence of events that ultimately leads to cell death in mesenchymal cancer cells.

  • Direct Binding: this compound directly binds to the rod domain of the vimentin protein. This has been confirmed through in vitro labeling experiments using a photo-activatable affinity probe of this compound.

  • Filament Disorganization: Upon binding, this compound promotes the collapse and disorganization of the vimentin intermediate filament network.

  • Hyperphosphorylation: The binding of this compound leads to the hyperphosphorylation of vimentin, with a significant increase in phosphorylation at the Ser56 residue.

  • Mitotic Disruption: The disassembly of vimentin filaments during metaphase disrupts the faithful progression of mitosis.

  • Mitotic Catastrophe and Multinucleation: This disruption results in mitotic catastrophe, a form of cell death, which is morphologically observed as the formation of multinucleated cells.

  • Loss of Stemness: this compound treatment has been shown to irreversibly inhibit properties associated with cancer stem cells, such as mammosphere formation.

This compound This compound Vimentin α-Vimentin (Rod Domain) This compound->Vimentin Direct Binding Vimentin_Filaments Organized Vimentin Filaments Phosphorylation Vimentin Hyperphosphorylation (Ser56) Vimentin->Phosphorylation Leads to Disorganized_Vimentin Disorganized Vimentin Vimentin_Filaments->Disorganized_Vimentin Induces Mitotic_Disruption Mitotic Disruption Disorganized_Vimentin->Mitotic_Disruption Phosphorylation->Mitotic_Disruption Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Disruption->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness Mitotic_Catastrophe->Loss_of_Stemness

Figure 1: this compound Mechanism of Action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound and α-vimentin.

High-Throughput Synthetic Lethal Screen

This protocol outlines the general steps for the screen that identified this compound.

cluster_0 Cell Line Preparation cluster_1 Screening cluster_2 Hit Identification Isogenic_Pair Isogenic Cell Pair (e.g., HMLER vs. FOXC2-HMLER) Plating Plate Cells in Multi-well Plates Isogenic_Pair->Plating Compound_Addition Add Small Molecule Library (One per well) Plating->Compound_Addition Incubation Incubate for a Defined Period Compound_Addition->Incubation Viability_Assay Measure Cell Viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data to Identify Selective Inhibitors Viability_Assay->Data_Analysis Hit_Confirmation Confirm Hits through Dose-Response Curves Data_Analysis->Hit_Confirmation FiVe1_Identified This compound Identified Hit_Confirmation->FiVe1_Identified

Figure 2: High-Throughput Screening Workflow.

  • Cell Line Selection: An isogenic pair of cell lines is used, where one line expresses a mesenchymal transcription factor (e.g., FOXC2-HMLER) and the other is the parental line (e.g., HMLER).

  • Cell Plating: Cells are seeded into high-density microtiter plates.

  • Compound Library Addition: A diverse library of small molecules is added to the wells, with each well receiving a unique compound.

  • Incubation: Plates are incubated for a period that allows for cell growth and for the compounds to exert their effects (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a luminescent or fluorescent assay (e.g., CellTiter-Glo).

  • Data Analysis: The viability data from the two cell lines are compared to identify compounds that selectively inhibit the growth of the mesenchymal cell line.

  • Hit Confirmation: Potential hits are re-tested in dose-response experiments to confirm their activity and determine their potency (IC50).

In Vitro Vimentin Binding Assay

This protocol describes the use of a photo-activatable affinity probe to confirm the direct binding of this compound to vimentin.

  • Probe Synthesis: A photo-activatable and clickable analog of this compound (this compound-PAP) is synthesized.

  • Protein Incubation: Recombinant vimentin protein is incubated with this compound-PAP in the dark.

  • UV Crosslinking: The mixture is exposed to UV light to induce covalent crosslinking between this compound-PAP and any binding partners.

  • Click Chemistry: A reporter tag (e.g., a fluorescent dye or biotin) is attached to the this compound-PAP via click chemistry.

  • SDS-PAGE and Visualization: The protein sample is resolved by SDS-PAGE, and the gel is imaged to detect the reporter tag, which will indicate if this compound-PAP is covalently bound to vimentin.

Immunofluorescence Staining for Vimentin and Nuclei

This protocol is used to visualize the effects of this compound on the vimentin cytoskeleton and nuclear morphology.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde.

  • Permeabilization: The cell membrane is permeabilized with a detergent, such as 0.1% Triton X-100, to allow antibody entry.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for vimentin.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Nuclear Staining: A fluorescent nuclear stain (e.g., DAPI) is used to visualize the nuclei.

  • Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

Western Blotting for Vimentin Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated vimentin.

  • Cell Lysis: Cells are treated with this compound and then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total vimentin and phospho-vimentin (Ser56). An antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative levels of total and phosphorylated vimentin.

Signaling and Cellular Consequences

The interaction of this compound with vimentin has profound consequences for the cell, particularly during mitosis. The diagram below illustrates the proposed signaling cascade and the resulting cellular phenotypes.

FiVe1: A Targeted Approach to Disrupting Vimentin Cytoskeletal Organization for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intermediate filament protein vimentin (B1176767) is a key component of the cytoskeleton, playing a crucial role in maintaining cell shape, motility, and signaling. In many mesenchymal cancers, vimentin is overexpressed and associated with epithelial-mesenchymal transition (EMT), metastasis, and drug resistance. FiVe1 has emerged as a small molecule inhibitor that directly targets vimentin, leading to the disruption of the vimentin cytoskeleton and inducing selective cell death in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cytoskeletal organization, and the experimental protocols used to characterize these effects.

Introduction to this compound and the Vimentin Cytoskeleton

The cytoskeleton is a dynamic network of protein filaments that provides structural support to cells, facilitates intracellular transport, and enables cell movement. It is composed of three main types of filaments: actin microfilaments, microtubules, and intermediate filaments. Vimentin is a type III intermediate filament protein that is predominantly expressed in mesenchymal cells. Its expression is often upregulated in various cancers, contributing to tumor progression and metastasis.[1]

This compound was identified through a synthetic lethality screen based on EMT and has been characterized as a direct inhibitor of vimentin.[1] It selectively targets cancer cells that express vimentin, offering a promising therapeutic window for treating mesenchymal cancers such as soft tissue sarcomas.[1][2]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to the rod domain of the vimentin protein.[2] This binding event triggers a cascade of downstream effects that ultimately disrupt the vimentin filamentous network. The primary mechanism involves the hyperphosphorylation of vimentin at serine 56 (Ser56).[1][2] This post-translational modification leads to the disassembly of vimentin filaments during mitosis.[2] The collapse of the vimentin network during this critical phase of the cell cycle results in mitotic catastrophe, characterized by the formation of multinucleated cells, and ultimately leads to a loss of cancer stem cell-like properties.[1][2]

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin Filament (Rod Domain) This compound->Vimentin Direct Binding p_Vimentin Hyperphosphorylated Vimentin (pSer56) Vimentin->p_Vimentin Induces Disassembly Vimentin Filament Disassembly p_Vimentin->Disassembly Mitotic_Catastrophe Mitotic Catastrophe Disassembly->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness Mitotic_Catastrophe->Loss_of_Stemness

Caption: this compound signaling cascade leading to cytoskeletal disruption.

Quantitative Analysis of this compound Activity

The potency of this compound and its derivatives has been quantified through various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.

Table 1: IC50 Values of this compound and Derivative 4e in Different Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundHT-1080Fibrosarcoma1.6[1][2]
This compoundHUVECEndothelial Cells1.70[2]
This compoundHLFHuman Lung Fibroblasts2.32[2]
4eHT-1080Fibrosarcoma0.044[1]

Table 2: Effective Concentrations of this compound for Cellular Effects

EffectCell LineConcentrationDurationReference
Vimentin Filament CollapseFOXC2-HMLER250 nMNot Specified[2]
Vimentin Ser56 PhosphorylationSarcoma Cell Lines1 µMNot Specified[1]
Promotion of MultinucleationSoft Tissue Sarcoma Cell Lines1 µM24 hours[2]
Growth InhibitionFOXC2-HMLER2 µM72 hours[2]

Experimental Protocols

Reproducible research relies on detailed experimental protocols. The following sections outline the methodologies for key experiments used to characterize the effects of this compound.

This protocol describes the general procedure for maintaining cell lines and treating them with this compound.

  • Cell Lines: HT-1080 (fibrosarcoma), HUVEC (human umbilical vein endothelial cells), and various soft tissue sarcoma cell lines are commonly used.[1][2]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be used in all experiments.

  • Treatment: Cells are seeded at a specific density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control. The duration of treatment varies depending on the assay (e.g., 24 hours for multinucleation studies, 72 hours for growth inhibition assays).[2]

This assay is used to determine the concentration of this compound that inhibits cell growth by 50%.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with a range of this compound concentrations for 72 hours.[2]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve to a nonlinear regression model.

This protocol allows for the visualization of the vimentin cytoskeleton.

  • Cell Preparation: Cells are grown on glass coverslips and treated with this compound (e.g., 250 nM) or a vehicle control.[2]

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific for vimentin (or phospho-vimentin Ser56) overnight at 4°C.[1]

  • Secondary Antibody Incubation: The cells are washed with PBS and then incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: The slides are visualized using a fluorescence or confocal microscope. Images are captured to assess the morphology and organization of the vimentin network.[4]

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Fixation Fixation Treatment->Fixation Immunofluorescence Data_Analysis Quantitative Analysis Treatment->Data_Analysis Viability Assay Staining Immunostaining Fixation->Staining Imaging Fluorescence Microscopy Imaging->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Broader Effects on the Cytoskeleton and Future Directions

The current body of research primarily focuses on the direct interaction of this compound with vimentin intermediate filaments. While the profound effects on vimentin organization are well-documented, the indirect consequences on the actin and microtubule cytoskeletons are less understood. The cytoskeleton is an interconnected network, and the collapse of a major component like vimentin is likely to have secondary effects on the other filament systems.[5][6]

Future research should aim to:

  • Investigate the potential off-target effects of this compound on actin and microtubule dynamics.

  • Elucidate the specific kinase(s) responsible for the this compound-induced hyperphosphorylation of vimentin at Ser56.

  • Explore the full signaling network downstream of vimentin collapse that leads to mitotic catastrophe and loss of stemness.

  • Evaluate the in vivo efficacy and safety of this compound and its more potent derivatives in preclinical cancer models.

Conclusion

This compound represents a novel and promising class of anti-cancer agents that function by directly targeting the vimentin cytoskeleton. Its mechanism of action, involving the induction of vimentin hyperphosphorylation and subsequent filament disassembly, leads to selective lethality in vimentin-expressing cancer cells. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop next-generation vimentin inhibitors for the treatment of mesenchymal cancers.

References

A Technical Guide to FiVe1-Induced Vimentin Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of FiVe1, a small molecule inhibitor that targets the intermediate filament protein vimentin (B1176767). This compound induces hyperphosphorylation of vimentin, particularly at serine 56, leading to filament disassembly, mitotic disruption, and ultimately, cell death in mesenchymal cancer cells. This document details the signaling pathway, presents quantitative data on this compound's effects, and provides comprehensive experimental protocols for studying this compound-induced vimentin phosphorylation. The information herein is intended to equip researchers with the necessary knowledge to investigate this promising anti-cancer strategy.

Introduction

Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells. Its expression is often upregulated in cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT), a process associated with increased metastasis, drug resistance, and cancer stem cell-like properties.[1][2] The dynamic assembly and disassembly of vimentin filaments, regulated in part by phosphorylation, are crucial for cell migration, division, and structural integrity.

This compound is a novel small molecule that has been identified to selectively target vimentin-expressing cancer cells.[1] It functions by directly binding to the rod domain of vimentin, which in turn promotes the hyperphosphorylation of vimentin at specific serine residues.[1][3] This event disrupts the normal vimentin cytoskeleton, leading to mitotic catastrophe, the formation of multinucleated cells, and a reduction in cancer stemness.[1][4] This guide will explore the molecular interactions and cellular consequences of this compound treatment.

Signaling Pathway and Mechanism of Action

This compound exerts its effects through a direct interaction with vimentin, rather than by inhibiting kinases involved in vimentin phosphorylation.[5] Profiling of this compound against a panel of approximately 100 kinases showed no significant inhibitory activity.[5]

The proposed signaling pathway is as follows:

  • This compound Binding: this compound directly binds to the rod domain of the vimentin protein.[1][3]

  • Conformational Change and Kinase Accessibility: This binding is hypothesized to induce a conformational change in the vimentin protein, making specific serine residues more accessible to cellular kinases.

  • Hyperphosphorylation: This increased accessibility leads to the hyperphosphorylation of vimentin, most notably at serine 56 (S56).[1][3] Modest increases in phosphorylation at serine 39 (S39) and serine 83 (S83) have also been observed.[4]

  • Filament Disassembly: The accumulation of negative charges from hyperphosphorylation disrupts the electrostatic interactions necessary for proper vimentin filament assembly, leading to their disassembly and collapse.[3]

  • Cellular Consequences: The collapse of the vimentin network during mitosis leads to improper chromosome segregation, resulting in mitotic catastrophe and the formation of multinucleated cells.[1] This ultimately triggers a loss of stem-like properties and inhibits cancer cell proliferation.[2][4]

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Vimentin_P Phosphorylated Vimentin (pS39, pS56, pS83) Vimentin->Vimentin_P Induces Hyperphosphorylation (Kinase-mediated) Disassembly Vimentin Filament Disassembly Vimentin_P->Disassembly Mitotic_Catastrophe Mitotic Catastrophe & Multinucleation Disassembly->Mitotic_Catastrophe Stemness_Loss Loss of Stemness Mitotic_Catastrophe->Stemness_Loss

This compound Signaling Pathway

Quantitative Data

The following tables summarize the quantitative effects of this compound on vimentin phosphorylation and cell viability as reported in the literature.

Table 1: this compound-Induced Vimentin Phosphorylation

Cell LineTreatmentPhosphorylation SiteFold Increase vs. ControlReference
FOXC2-HMLERThis compound (concentration not specified), 24hpS39-VimentinModest Increase[1]
FOXC2-HMLERThis compound (concentration not specified), 24hpS56-VimentinMarked Increase[1]
FOXC2-HMLERThis compound (concentration not specified), 24hpS83-VimentinModest Increase[1]
HT-10801 µM this compound, 24hpS56-VimentinInduced Phosphorylation[5]
RD1 µM this compound, 24hpS56-VimentinInduced Phosphorylation[5]
GCT1 µM this compound, 24hpS56-VimentinInduced Phosphorylation[5]
4T10.5 µM this compound, 2 population doublingspS56-VimentinIncreased Phosphorylation[4]
SUM1590.5 µM this compound, 2 population doublingspS56-VimentinIncreased Phosphorylation[4]

Table 2: IC50 Values of this compound in Various Cell Lines (72h treatment)

Cell LineCell TypeIC50 (µM)Reference
HT-1080Fibrosarcoma1.6[3]
SW684Fibrosarcoma0.44 - 1.31[1]
RDRhabdomyosarcoma0.44 - 1.31[1]
GCTFibrous histiocytoma0.44 - 1.31[1]
SW872Liposarcoma0.44 - 1.31[1]
SW982Synovial sarcoma0.44 - 1.31[1]
FOXC2-HMLERMesenchymal Breast Cancer~2[3]
HUVECEndothelial Cells1.70[3]
HLFHuman Lung Fibroblasts2.32[3]
MCF-7Epithelial Breast Cancer>10[5]

Table 3: this compound-Induced Multinucleation

Cell LineTreatment% Multinucleated Cells (relative to control)Reference
Hybrid E/M cells0.5 µM this compoundSignificantly Increased[4]
Epithelial cells0.5 µM this compoundNo Significant Increase[4]
Mesenchymal cells0.5 µM this compoundNo Significant Increase[4]
4T10.5 µM this compound~3.5-fold increase in CSC-enriched population[4]
SUM1590.5 µM this compound~3.6-fold increase in CSC-enriched population[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on vimentin phosphorylation.

Cell Culture and this compound Treatment
  • Cell Lines: Culture mesenchymal cancer cell lines (e.g., HT-1080, 4T1, SUM159) and epithelial control cell lines (e.g., MCF-7) in their recommended growth media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).

  • Treatment: Replace the existing culture medium with the this compound-containing medium. For control samples, use medium containing the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Vimentin Phosphorylation

This protocol is for the detection of total and phosphorylated vimentin.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Western Blotting Workflow

Reagents and Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Vimentin (Ser56)

    • Rabbit anti-phospho-Vimentin (Ser39)

    • Rabbit anti-phospho-Vimentin (Ser83)

    • Mouse anti-Vimentin (total)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Protocol:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated vimentin signal to total vimentin and the loading control.

Immunofluorescence for Multinucleation

This protocol is for visualizing the cellular morphology and quantifying multinucleation after this compound treatment.

IF_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging & Analysis Cell_Seeding Seed Cells on Coverslips FiVe1_Treatment This compound Treatment Cell_Seeding->FiVe1_Treatment Fixation Fixation FiVe1_Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Nuclear_Stain Nuclear Staining (e.g., DAPI) Secondary_Ab->Nuclear_Stain Mounting Mount Coverslips Nuclear_Stain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Quantify Multinucleation Imaging->Quantification

Immunofluorescence Workflow

Reagents and Materials:

  • Glass coverslips

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary Antibody: Mouse anti-α-tubulin or Phalloidin (B8060827) conjugate for cytoskeletal visualization (optional)

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (if using anti-α-tubulin)

  • Nuclear Stain (e.g., DAPI or Hoechst)

  • Mounting Medium

  • Fluorescence Microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with this compound as described in section 4.1.

  • Fixation: After treatment, wash the cells with PBS and fix with Fixation Buffer for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 30-60 minutes.

  • (Optional) Cytoskeletal Staining: If visualizing the cytoskeleton, incubate with the primary antibody against α-tubulin for 1 hour, wash, and then incubate with the fluorescently labeled secondary antibody for 1 hour. If using a phalloidin conjugate, it can be added with the nuclear stain.

  • Nuclear Staining: Wash with PBS and incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes to visualize the nuclei.

  • Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of cells with three or more distinct nuclei and express this as a percentage of the total number of cells in multiple random fields of view.

Conclusion

This compound represents a promising therapeutic agent that targets a unique vulnerability in mesenchymal cancer cells. By directly binding to vimentin and inducing its hyperphosphorylation, this compound disrupts a critical cytoskeletal component, leading to mitotic failure and a loss of the aggressive cancer stem cell phenotype. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its potential in the development of novel anti-cancer therapies. Future research may focus on identifying the specific kinases responsible for this compound-induced vimentin hyperphosphorylation and on evaluating the in vivo efficacy of this compound and its derivatives.

References

FiVe1 Treatment and A-Mitotic Catastrophe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the induction of a-mitotic catastrophe through treatment with FiVe1, a novel small molecule that targets the intermediate filament protein vimentin (B1176767). In mesenchymal cancer cells, this compound has been shown to disrupt the normal processes of mitosis, leading to mitotic catastrophe, multinucleation, and a reduction in cancer stem cell properties[1][2][3]. This document details the molecular mechanisms, presents quantitative data from relevant studies, outlines experimental protocols to investigate this phenomenon, and provides visual representations of the key pathways and workflows.

Introduction: Vimentin's Role in Mitosis and as a Therapeutic Target

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. While traditionally known for its role in maintaining cell shape and integrity, vimentin also plays a crucial and dynamic role during cell division[4][5]. During mitosis, the vimentin network undergoes significant reorganization, including disassembly and redistribution, which is tightly regulated by phosphorylation[6][7][8][9][10]. This reorganization is critical for proper chromosome segregation and cytokinesis[10][11][12][13]. Disruption of vimentin dynamics has been shown to lead to mitotic defects, including chromosome missegregation and cytokinetic failure, which can result in mitotic catastrophe[11][12][13][14].

The expression of vimentin is often upregulated in various cancers and is associated with the epithelial-to-mesenchymal transition (EMT), a process linked to increased tumor aggressiveness, metastasis, and drug resistance[15][16]. This makes vimentin an attractive target for cancer therapy, with the potential to selectively affect cancer cells that have undergone EMT[15][16][17]. This compound is a recently identified small molecule that selectively binds to vimentin and inhibits the growth of mesenchymal cancer cells[1][2][3].

Molecular Mechanism of this compound-Induced A-Mitotic Catastrophe

This compound exerts its anti-cancer effects by directly targeting vimentin, leading to a cascade of events that culminate in mitotic catastrophe. The proposed mechanism involves the following key steps:

  • Vimentin Binding and Disorganization: this compound binds to vimentin, causing the disassembly and collapse of the vimentin intermediate filament network[1][3].

  • Aberrant Vimentin Phosphorylation: Treatment with this compound leads to an increase in vimentin phosphorylation during metaphase[1][2][3]. This aberrant phosphorylation likely disrupts the normal, tightly regulated phosphorylation-dephosphorylation cycle required for proper mitotic progression.

  • Mitotic Disruption: The disorganization of the vimentin network and altered phosphorylation status interfere with critical mitotic processes. This includes improper formation of the mitotic spindle and incorrect chromosome alignment at the metaphase plate[1].

  • Mitotic Catastrophe and Cell Fate: The accumulation of mitotic errors triggers a state of mitotic catastrophe, characterized by the formation of multinucleated cells[1][2][3]. Ultimately, this can lead to cell death or senescence, thereby inhibiting tumor growth.

Signaling Pathway

The signaling pathway for this compound-induced a-mitotic catastrophe is centered on the disruption of vimentin dynamics. Key kinases involved in vimentin phosphorylation during mitosis include Cdk1 and Plk1[6]. This compound treatment appears to dysregulate this process, leading to the observed mitotic defects.

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin Filaments This compound->Vimentin Binds to Vimentin_Disorg Vimentin Disorganization & Collapse Vimentin->Vimentin_Disorg Induces Vimentin_Phos Aberrant Vimentin Phosphorylation (Metaphase) Vimentin->Vimentin_Phos Promotes Mitotic_Disruption Mitotic Disruption Vimentin_Disorg->Mitotic_Disruption Vimentin_Phos->Mitotic_Disruption Mitotic_Spindle Mitotic Spindle Formation Mitotic_Spindle->Mitotic_Disruption Disrupts Chromosome_Align Chromosome Alignment Chromosome_Align->Mitotic_Disruption Disrupts Mitotic_Catastrophe A-Mitotic Catastrophe (Multinucleation) Mitotic_Disruption->Mitotic_Catastrophe Cell_Death Cell Death / Senescence Mitotic_Catastrophe->Cell_Death

Caption: this compound-induced a-mitotic catastrophe signaling pathway.

Quantitative Data

The following tables summarize hypothetical quantitative data based on the expected outcomes of this compound treatment as described in the literature.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
0.185± 4.8
0.562± 6.1
1.041± 5.5
5.018± 3.9
10.05± 2.1

Table 2: Quantification of Mitotic Phenotypes after this compound Treatment

TreatmentNormal Mitosis (%)Mitotic Arrest (%)Multinucleated Cells (%)Apoptotic Cells (%)
Control95311
This compound (1 µM)2545255

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound-induced a-mitotic catastrophe.

Cell Culture and this compound Treatment
  • Cell Lines: Use mesenchymal cancer cell lines with high vimentin expression (e.g., MDA-MB-231 breast cancer cells, various sarcoma cell lines) and a vimentin-negative epithelial cell line as a control (e.g., MCF7 breast cancer cells).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231, RPMI-1640 for others) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for treatment.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates with coverslips for immunofluorescence). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTS/MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • After overnight incubation, treat cells with a serial dilution of this compound.

  • After the desired incubation period (e.g., 72 hours), add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining for Mitotic Phenotypes
  • Seed cells on glass coverslips in a 6-well plate.

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Incubate with primary antibodies against α-tubulin (for mitotic spindle) and vimentin overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the percentage of cells exhibiting different mitotic phenotypes (normal mitosis, mitotic arrest, multinucleation).

Western Blotting for Vimentin Phosphorylation
  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against phospho-vimentin (e.g., Ser56) overnight at 4°C.

  • Wash three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total vimentin and a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (Vimentin+/Vimentin- cells) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability immunofluorescence Immunofluorescence (α-tubulin, Vimentin, DAPI) treatment->immunofluorescence western_blot Western Blotting (p-Vimentin, Total Vimentin) treatment->western_blot quant_viability Quantify IC50 viability->quant_viability quant_pheno Quantify Mitotic Phenotypes immunofluorescence->quant_pheno quant_phos Quantify Protein Levels western_blot->quant_phos end End quant_viability->end quant_pheno->end quant_phos->end

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound represents a promising therapeutic agent that induces a-mitotic catastrophe by targeting vimentin in mesenchymal cancer cells. Its unique mechanism of action provides a novel strategy to combat cancers that are often resistant to conventional chemotherapies. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other vimentin-targeting compounds. Further studies are warranted to fully elucidate the downstream signaling events and to evaluate the in vivo efficacy and safety of this compound.

References

A-Multinucleation in Cancer Cells Treated with FiVe1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the induction of a-multinucleation in cancer cells following treatment with the novel compound FiVe1. This compound is a synthetic small molecule that has demonstrated selective cytotoxicity against mesenchymal-like cancer cells. A key mechanism of action for this compound is the induction of mitotic catastrophe, leading to the formation of multinucleated cells and subsequent loss of stemness properties. This document details the underlying signaling pathways, provides comprehensive experimental protocols for studying this phenomenon, and presents quantitative data on the effects of this compound.

Introduction

The epithelial-mesenchymal transition (EMT) is a cellular program that has been implicated in cancer progression, metastasis, and the acquisition of stem-like characteristics. Vimentin (B1176767), a type III intermediate filament protein, is a hallmark of the mesenchymal phenotype and plays a crucial role in maintaining cellular integrity, motility, and signaling. The small molecule this compound was identified in a high-throughput screen for compounds that selectively target cancer cells that have undergone EMT. Subsequent studies have revealed that this compound directly binds to vimentin, inducing its hyperphosphorylation at serine 56 (Ser56)[1]. This event disrupts normal mitotic processes, leading to cytokinesis failure and the formation of multinucleated cells, a hallmark of mitotic catastrophe[1]. This guide will explore the molecular mechanisms and provide practical methodologies for investigating this compound-induced a-multinucleation.

Quantitative Data

The following tables summarize the quantitative effects of this compound and its more potent analog, 4e, on various cancer cell lines.

Table 1: In Vitro Potency of this compound and its Analog 4e

CompoundCell LineIC50 (µM)
This compoundHT-10801.6[1]
4eHT-10800.044[1]

Table 2: Effect of this compound on Multinucleation in Vimentin-Expressing Cancer Cells

Cell LineTreatmentRelative Multinucleation (%)
Hybrid E/M Cancer Cells0.5 µM this compoundIncreased

Table 3: Vimentin-Dependence of this compound-Induced Multinucleation

Cell LineTreatmentReduction in Multinucleation upon Vimentin Depletion (%)
MDA-MB-231This compound79
SUM159This compound71

Signaling Pathway

This compound exerts its effect on multinucleation through a direct interaction with vimentin, leading to a cascade of events that disrupt cytokinesis. The proposed signaling pathway is as follows:

  • This compound Binding: this compound directly binds to the rod domain of the vimentin intermediate filament protein[1].

  • Hyperphosphorylation of Vimentin: This binding event promotes the hyperphosphorylation of vimentin at serine 56 (Ser56)[1]. During mitosis, vimentin phosphorylation at Ser56 is regulated by upstream kinases such as Cyclin-dependent kinase 1 (CDK1) and Polo-like kinase 1 (Plk1)[2]. This compound appears to stabilize this phosphorylated state.

  • Vimentin Disorganization: Hyperphosphorylation of vimentin leads to the disassembly and disorganization of the vimentin filament network.

  • Mitotic Catastrophe: The disruption of the vimentin cytoskeleton during mitosis interferes with the proper formation and function of the contractile ring required for cytokinesis.

  • A-Multinucleation: The failure of cytokinesis results in the formation of a single cell with multiple nuclei.

  • Loss of Stemness: The induction of multinucleation is associated with a reduction in the cancer stem cell-like properties of the treated cells.

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin This compound->Vimentin Binds to rod domain pVimentin p-Vimentin (Ser56) Vimentin->pVimentin Hyperphosphorylation Vim_Disorg Vimentin Disorganization pVimentin->Vim_Disorg Mitotic_Cat Mitotic Catastrophe Vim_Disorg->Mitotic_Cat Multinucleation a-Multinucleation Mitotic_Cat->Multinucleation Stemness Loss of Stemness Multinucleation->Stemness CDK1_Plk1 CDK1 / Plk1 CDK1_Plk1->Vimentin Regulates Ser56 phosphorylation during mitosis

This compound signaling pathway leading to a-multinucleation.

Experimental Protocols

This section provides detailed protocols for key experiments used to study this compound-induced a-multinucleation.

Cell Culture
  • Cell Lines: HT-1080 (fibrosarcoma), MDA-MB-231 (breast cancer), SUM159 (breast cancer), and other vimentin-expressing cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Concentration: Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.5 µM to 10 µM).

  • Treatment Duration: Treat cells for 24 to 72 hours, depending on the specific experiment.

Immunofluorescence for Multinucleation

This protocol is for visualizing and quantifying multinucleated cells.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells on coverslips Treat_Cells Treat with this compound or DMSO Seed_Cells->Treat_Cells Fix Fix with 4% Paraformaldehyde Treat_Cells->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with primary antibody (e.g., anti-alpha-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image Quantify Quantify multinucleated cells (>2 nuclei per cell) Image->Quantify

Experimental workflow for immunofluorescence analysis.
  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS

    • Primary antibody (e.g., anti-alpha-tubulin, to visualize cell shape)

    • Fluorescently-labeled secondary antibody

    • 4',6-diamidino-2-phenylindole (DAPI) for nuclear staining

    • Mounting medium

  • Procedure:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with this compound or DMSO (vehicle control) for the desired time.

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash cells three times with PBS.

    • Block non-specific binding with 1% BSA for 30 minutes.

    • Incubate with primary antibody diluted in 1% BSA for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody diluted in 1% BSA for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash cells twice with PBS.

    • Mount coverslips onto microscope slides using mounting medium.

    • Visualize and quantify the percentage of multinucleated cells using a fluorescence microscope.

Western Blotting for Vimentin Phosphorylation

This protocol is for detecting the phosphorylation of vimentin at Ser56.

  • Reagents:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies:

      • Rabbit anti-phospho-vimentin (Ser56) (e.g., from Cell Signaling Technology, #3877, or Thermo Fisher Scientific, PA5-86674)

      • Mouse anti-vimentin (total vimentin)

      • Mouse anti-beta-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or DMSO.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody overnight at 4°C. Recommended dilutions: anti-phospho-vimentin (Ser56) 1:1000; anti-vimentin 1:1000; anti-beta-actin 1:5000.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Mammosphere Formation Assay

This assay is used to assess the cancer stem cell-like properties of the cells.

Mammosphere_Assay_Workflow cluster_prep Cell Preparation cluster_culture Sphere Culture cluster_analysis Analysis Treat_Cells Treat cells with this compound or DMSO Harvest_Cells Harvest and create single-cell suspension Treat_Cells->Harvest_Cells Seed_Cells Seed single cells in ultra-low attachment plates with serum-free mammosphere medium Harvest_Cells->Seed_Cells Incubate Incubate for 7-10 days Seed_Cells->Incubate Image Image mammospheres Incubate->Image Quantify Count mammospheres (>50 µm) Image->Quantify

Experimental workflow for the mammosphere formation assay.
  • Reagents:

    • Serum-free DMEM/F12 medium

    • B27 supplement

    • EGF (20 ng/mL)

    • bFGF (20 ng/mL)

    • Heparin (4 µg/mL)

    • Ultra-low attachment plates

  • Procedure:

    • Treat adherent cancer cells with this compound or DMSO for 72 hours.

    • Harvest the cells and prepare a single-cell suspension.

    • Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates with mammosphere medium.

    • Incubate for 7-10 days to allow for mammosphere formation.

    • Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.

    • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Conclusion

This compound represents a promising therapeutic strategy for targeting mesenchymal-like cancers by inducing a-multinucleation through the specific targeting of vimentin. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the mechanism of action of this compound and to explore its potential in drug development. The detailed methodologies will enable the replication and expansion of these findings, contributing to a deeper understanding of the role of vimentin in cancer cell division and the therapeutic potential of its targeted inhibition. Further investigation into the downstream consequences of this compound-induced multinucleation and its effects on tumor progression in vivo is warranted.

References

FiVe1: A Novel Vimentin-Targeting Compound for the Ablation of Stemness in Mesenchymal Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of FiVe1, a novel small molecule inhibitor that selectively targets mesenchymal cancer cells and ablates their stem-like properties. This compound was discovered through a high-throughput synthetic lethal screen designed to identify compounds that selectively inhibit the growth of mesenchymal-like breast cancer cells.[1] This document details the mechanism of action of this compound, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting vimentin (B1176767) (VIM), a type III intermediate filament protein that is a hallmark of mesenchymal cells and is often overexpressed in mesenchymal cancers, including soft tissue sarcomas.[1][2] The interaction between this compound and vimentin is specific and leads to a cascade of events that ultimately result in the loss of cancer stem cell properties and cell death.

The primary mechanism of action of this compound involves:

  • Direct Binding to Vimentin: this compound directly binds to the rod domain of vimentin.[2]

  • Induction of Vimentin Hyperphosphorylation: This binding event promotes the hyperphosphorylation of vimentin at Serine 56 (Ser56).[2]

  • Disruption of Vimentin Filaments: The hyperphosphorylation of vimentin leads to the disorganization and disassembly of the vimentin intermediate filament network.[1][2]

  • Mitotic Disruption and Catastrophe: The disruption of the vimentin network, particularly during mitosis, leads to severe defects in cell division, resulting in mitotic catastrophe.[1][2]

  • Multinucleation: A characteristic outcome of the mitotic disruption induced by this compound is the formation of multinucleated cells.[1][2]

  • Loss of Stemness: Ultimately, these cellular defects lead to an irreversible inhibition of cancer stem cell-like properties, including migratory potential and the ability to form mammospheres.[1][2]

Notably, this compound's activity is selective for transformed, vimentin-expressing mesenchymal cancer cells, with minimal effects on vimentin-negative epithelial cancer cells or non-transformed mesenchymal cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound and its optimized analog, 4e.

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeVimentin ExpressionIC50 (μM)
HT-1080FibrosarcomaExpressing1.6[2]
RDRhabdomyosarcomaExpressingNot specified
GCTGiant Cell TumorExpressingNot specified
MCF-7Breast Cancer (Epithelial)Non-expressing>10-fold higher than VIM-expressing cells[2]
FOXC2-HMLERMesenchymal Breast CancerExpressing~0.250[1]
SNAIL-HMLEMesenchymal Breast CancerExpressingData not shown, but growth inhibited[1]
MDA-MB-231Mesenchymal Breast CancerExpressingData not shown, but growth inhibited[1]
SUM159Mesenchymal Breast CancerExpressingData not shown, but growth inhibited[1]

Table 2: Pharmacokinetic Properties of this compound and its Analog 4e

CompoundSolubilityOral Bioavailability
This compound< 1μM[2]Low[2]
4e (analog)Superior to this compound[2]Superior to this compound[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

3.1. High-Throughput Synthetic Lethal Screen

This protocol was used for the initial discovery of this compound.

  • Cell Lines: Isogenic pairs of epithelial and mesenchymal-like breast cancer cells (e.g., HMLER and FOXC2-HMLER).

  • Library: A library of small molecules with diverse chemical scaffolds.

  • Procedure:

    • Seed epithelial and mesenchymal cells in 384-well plates.

    • Treat cells with compounds from the small molecule library at a single concentration.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Identify "hits" as compounds that selectively reduce the viability of mesenchymal cells while having minimal effect on epithelial cells.

  • Hit Validation: Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.

3.2. Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on different cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HT-1080, MCF-7).

    • This compound compound.

    • 96-well plates.

    • Cell viability reagent (e.g., CellTiter-Glo, MTS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Normalize the data to the vehicle control and plot the results to determine the IC50 value.

3.3. Quantitative Scratch Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cell migration.

  • Materials:

    • Mesenchymal cancer cells.

    • Culture plates or dishes.

    • Pipette tip or a specialized scratch assay tool.

    • This compound compound.

    • Microscope with a camera.

  • Procedure:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

    • Add fresh culture medium containing this compound at a non-lethal concentration. Include a vehicle control.

    • Image the scratch at time 0.

    • Incubate the cells and acquire images of the same field at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

    • Measure the area of the scratch at each time point and calculate the percentage of wound closure.

3.4. Mammosphere Formation Assay

This protocol evaluates the effect of this compound on the self-renewal capacity of cancer stem cells.

  • Materials:

    • Mesenchymal cancer cells.

    • Ultra-low attachment plates or flasks.

    • Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF).

    • This compound compound.

  • Procedure:

    • Dissociate cells into a single-cell suspension.

    • Plate the cells at a low density in ultra-low attachment plates with mammosphere culture medium containing this compound at various concentrations. Include a vehicle control.

    • Incubate the cells for 7-10 days to allow for mammosphere formation.

    • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

    • The reduction in the number and size of mammospheres in this compound-treated wells compared to the control indicates an inhibition of stemness.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes related to this compound.

FiVe1_Mechanism_of_Action This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Binds to pVimentin Hyperphosphorylated Vimentin (Ser56) Vimentin->pVimentin Induces Filament_Disruption Vimentin Filament Disruption & Disorganization pVimentin->Filament_Disruption Mitotic_Catastrophe Mitotic Catastrophe Filament_Disruption->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness (e.g., Reduced Migration, Mammosphere Formation) Mitotic_Catastrophe->Loss_of_Stemness

Caption: this compound's mechanism of action targeting vimentin.

HTS_Workflow cluster_screening High-Throughput Screening Start Start Plate_Cells Plate Epithelial & Mesenchymal Cells Start->Plate_Cells Add_Compounds Add Small Molecule Library Plate_Cells->Add_Compounds Incubate Incubate (72h) Add_Compounds->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Identify_Hits Identify Selective Hits (Mesenchymal > Epithelial) Measure_Viability->Identify_Hits End This compound Identified Identify_Hits->End

Caption: High-throughput screening workflow for this compound discovery.

Stemness_Assay_Workflow cluster_migration Migration Assay (Scratch Assay) cluster_self_renewal Self-Renewal Assay (Mammosphere) Mig_Start Confluent Monolayer Scratch Create Scratch Mig_Start->Scratch Treat_FiVe1_Mig Treat with this compound Scratch->Treat_FiVe1_Mig Image_Time_Course Image Over Time Treat_FiVe1_Mig->Image_Time_Course Analyze_Closure Analyze Wound Closure Image_Time_Course->Analyze_Closure Mig_Result Result: Inhibition of Migration Analyze_Closure->Mig_Result SR_Start Single Cell Suspension Plate_ULA Plate in Ultra-Low Attachment SR_Start->Plate_ULA Treat_FiVe1_SR Treat with this compound Plate_ULA->Treat_FiVe1_SR Incubate_SR Incubate (7-10 days) Treat_FiVe1_SR->Incubate_SR Count_Spheres Count Mammospheres Incubate_SR->Count_Spheres SR_Result Result: Reduced Mammosphere Formation Count_Spheres->SR_Result

Caption: Experimental workflows for assessing cancer stemness.

References

Methodological & Application

FiVe1: Application Notes and Protocols for a Novel Vimentin-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, chemical properties, and biological activity of FiVe1, a novel small molecule inhibitor that targets the intermediate filament protein vimentin (B1176767). The included protocols offer detailed methodologies for the use of this compound in cancer research, particularly for studying its effects on mesenchymal cancer cells.

Chemical Properties of this compound

This compound is a cinnoline-based compound identified through a high-throughput synthetic lethal screen for its selective activity against mesenchymal cancer cells.[1][2] Its key chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₁₆Cl₂N₄[3]
Molecular Weight 359.25 g/mol [3]
Exact Mass 358.0752 u[3]
CAS Number 932359-76-7
Appearance Solid
Aqueous Solubility <1 µM in DPBS[2]
Solubility (Organic) 3.6 mg/mL (10.02 mM) in DMSO (sonication recommended)[4]
IC₅₀ (FOXC2-HMLER cells) 234 nM[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly binding to vimentin, a type III intermediate filament protein that is a key marker of the epithelial-mesenchymal transition (EMT) and is overexpressed in many aggressive cancers.[1][2]

The binding of this compound to the rod domain of vimentin induces a cascade of events that disrupt normal cellular processes, particularly during mitosis.[2][5] this compound binding promotes the hyperphosphorylation of vimentin, notably at serine residues S39, S56, and S83, with the most significant increase observed at S56.[5] This hyperphosphorylation leads to the disorganization of the vimentin filament network during metaphase.[1][3][4]

The disruption of vimentin dynamics ultimately results in mitotic catastrophe, characterized by the formation of multinucleated cells.[1][2][5] This process selectively inhibits the growth of vimentin-expressing mesenchymal cancer cells and leads to a loss of their stem-like properties, including migratory and invasive capabilities.[1][5]

FiVe1_Signaling_Pathway This compound Signaling Pathway This compound This compound Vimentin Vimentin Filament (Rod Domain) This compound->Vimentin Binds to pVimentin Hyperphosphorylated Vimentin (pS39, pS56, pS83) Vimentin->pVimentin Promotes Hyperphosphorylation Disorganization Vimentin Disorganization (Metaphase) pVimentin->Disorganization MitoticCatastrophe Mitotic Catastrophe Disorganization->MitoticCatastrophe Multinucleation Multinucleation MitoticCatastrophe->Multinucleation LossOfStemness Loss of Stemness (Reduced Migration/Invasion) MitoticCatastrophe->LossOfStemness GrowthInhibition Selective Growth Inhibition (Mesenchymal Cancer Cells) MitoticCatastrophe->GrowthInhibition FiVe1_Synthesis_Workflow General Synthesis Workflow for this compound Analogs StartingMaterials Substituted Phenyl Starting Material (1a-f) + Boc-protected piperazine BuchwaldHartwig Buchwald-Hartwig Amination (BINAP, catalyst) StartingMaterials->BuchwaldHartwig Intermediate Intermediate (2a-f) BuchwaldHartwig->Intermediate FurtherSteps Subsequent Reaction Steps Intermediate->FurtherSteps FinalProduct This compound Analog (e.g., 4a-j) FurtherSteps->FinalProduct Experimental_Workflow General Experimental Workflow with this compound cluster_cell_culture Cell Culture cluster_assays Downstream Assays SeedCells Seed Vimentin-Expressing Cancer Cells Treatment Treat with this compound (or DMSO vehicle) SeedCells->Treatment Viability Cell Viability (IC50 Determination) Treatment->Viability WesternBlot Western Blot (p-Vimentin Analysis) Treatment->WesternBlot Microscopy Microscopy (Multinucleation Assay) Treatment->Microscopy Invasion Invasion Assay (Matrigel Transwell) Treatment->Invasion

References

Application Notes and Protocols for a-FiVe1 in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-FiVe1 is a novel small molecule inhibitor that selectively targets the intermediate filament protein vimentin (B1176767).[1][2] By binding to vimentin, a-FiVe1 disrupts its normal function, leading to hyperphosphorylation, particularly at the Ser56 residue, which results in disorganization of the vimentin network during metaphase.[1][2][3][4] This disruption of vimentin dynamics ultimately triggers mitotic catastrophe, leading to multinucleation and a loss of stemness in mesenchymal cancer cells.[1][3][4] These characteristics make a-FiVe1 a promising candidate for investigation in cancer research, particularly for cancers with a mesenchymal phenotype, such as soft tissue sarcomas and certain breast cancers.[1]

These application notes provide detailed protocols for the preparation and use of a-FiVe1 in various in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and its application in cell-based studies.

a-FiVe1: Quantitative Data

PropertyValueReference
Molecular Weight 359.25 g/mol N/A
Solubility in DMSO 3.6 mg/mL (10.02 mM)N/A
IC50 (FOXC2-HMLER cells) 234 nMN/A
IC50 (HT-1080 fibrosarcoma cells) 1.6 µM[2]
IC50 (HUVEC) 1.70 µM[2]
IC50 (Human Lung Fibroblasts) 2.32 µM[2]

Note: The solubility of a-FiVe1 is limited, and sonication may be required to fully dissolve the compound in DMSO.

Experimental Protocols

Preparation of a-FiVe1 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of a-FiVe1 in DMSO for subsequent dilution in cell culture media.

Materials:

  • a-FiVe1 powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A 10 mM stock solution is recommended for ease of dilution.

  • Calculate the Required Mass of a-FiVe1:

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 359.25 g/mol x 1000 mg/g = 3.59 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of a-FiVe1 powder and transfer it to a sterile microcentrifuge tube.

    • Add the corresponding volume of sterile DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability Assay (e.g., MTT or Resazurin Assay)

Objective: To determine the cytotoxic effects of a-FiVe1 on a specific cell line and calculate the IC50 value.

Materials:

  • Mesenchymal cancer cell line (e.g., HT-1080, MDA-MB-231) or other cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • a-FiVe1 DMSO stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the a-FiVe1 stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5] For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest a-FiVe1 concentration).

    • Also include a negative control group (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared a-FiVe1 dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a plate reader.

    • For Resazurin Assay:

      • Add 10 µL of Resazurin reagent to each well and incubate for 1-4 hours at 37°C.

      • Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the a-FiVe1 concentration and determine the IC50 value using a non-linear regression curve fit.

Immunofluorescence Staining for Vimentin Disorganization and Multinucleation

Objective: To visualize the effects of a-FiVe1 on the vimentin cytoskeleton and the incidence of multinucleation.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • a-FiVe1 DMSO stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against vimentin (and/or phosphorylated vimentin, e.g., p-Ser56)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentration of a-FiVe1 (e.g., 250 nM) and a vehicle control for 24 hours.[2]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody against vimentin (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the vimentin cytoskeleton and nuclei.

    • Quantify the percentage of multinucleated cells by counting the number of cells with two or more distinct nuclei out of the total number of cells in multiple fields of view.

Signaling Pathway and Experimental Workflow Diagrams

aFiVe1_Signaling_Pathway aFiVe1 a-FiVe1 Vimentin Vimentin Filaments athis compound->Vimentin Binds to p_Vimentin Hyperphosphorylated Vimentin (p-Ser56) Vimentin->p_Vimentin Induces Disorganization Vimentin Network Disorganization p_Vimentin->Disorganization Mitotic_Spindle Mitotic Spindle Disorganization->Mitotic_Spindle Disrupts interaction with Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Spindle->Mitotic_Catastrophe Leads to Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Stemness Loss of Stemness Mitotic_Catastrophe->Stemness

Caption: a-FiVe1 signaling pathway leading to mitotic catastrophe.

Experimental_Workflow Start Start Prepare_Stock Prepare a-FiVe1 DMSO Stock Solution (10 mM) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with a-FiVe1 (Serial Dilutions) Prepare_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (MTT/Resazurin) Incubate->Viability_Assay Data_Analysis Analyze Data & Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of a-FiVe1.

References

Application Notes and Protocols for FiVe1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FiVe1 is a novel small molecule inhibitor that targets the intermediate filament protein vimentin (B1176767) (VIM).[1][2][3] It was identified through a high-throughput synthetic lethality screen and has shown selective and irreversible inhibitory effects on the growth of mesenchymal cancer cells.[2][4] this compound represents a promising tool for studying the role of vimentin in cancer biology and for the potential development of therapeutics against vimentin-expressing cancers, including soft tissue sarcomas and certain types of breast cancer.[1][2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, proliferation, and apoptosis.

Mechanism of Action

This compound functions by directly binding to the rod domain of vimentin.[1][4] This interaction leads to the disorganization of the vimentin cytoskeleton and induces hyperphosphorylation of vimentin at serine 56 (Ser56).[1][4][5] The disruption of the vimentin network during mitosis results in mitotic catastrophe, characterized by the formation of multinucleated cells, and ultimately leads to a loss of cancer cell stemness and inhibition of proliferation.[1][2][4] Notably, this compound's activity is selective for cells expressing vimentin, offering a therapeutic window for targeting mesenchymal cancer cells.[4]

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin Filaments This compound->Vimentin Binds to rod domain VIM_disassembly Vimentin Disassembly & Hyperphosphorylation (Ser56) Vimentin->VIM_disassembly Mitotic_Catastrophe Mitotic Catastrophe VIM_disassembly->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Proliferation_Inhibition Inhibition of Cell Proliferation & Stemness Mitotic_Catastrophe->Proliferation_Inhibition

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines
Cell LineCancer TypeVimentin ExpressionIC50 (µM)Exposure Time (h)Reference
HT-1080FibrosarcomaPositive1.672[1][4]
FOXC2-HMLERBreast Cancer (Mesenchymal)Positive0.234Not Specified
HUVECNon-cancerous (Endothelial)Positive1.7072[2]
HLFNon-cancerous (Fibroblast)Positive2.3272[2]
MCF-7Breast Cancer (Epithelial)Negative>1072[4]
SW684FibrosarcomaPositiveNot SpecifiedNot Specified[1]
RDRhabdomyosarcomaPositiveNot SpecifiedNot Specified[1]
GCTGiant Cell TumorPositiveNot SpecifiedNot Specified[1]
SW872LiposarcomaPositiveNot SpecifiedNot Specified[1]
SW982Synovial SarcomaPositiveNot SpecifiedNot Specified[1]
A2780Ovarian CancerNot SpecifiedNot Specified72[1]
A2780cisCisplatin-resistant Ovarian CancerNot SpecifiedNot Specified72[1]
Table 2: Efficacy of this compound Analog (Vimentin-IN-1 / 4e)
Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
HT-1080Fibrosarcoma4472[4][5]
RDRhabdomyosarcoma6172[5]
MCF-7Breast Cancer (Epithelial)4972[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low aqueous solubility and should be dissolved in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Determine the required concentration and volume of the stock solution (e.g., 10 mM).

  • Calculate the mass of this compound powder needed using its molecular weight (refer to the manufacturer's data sheet).

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability / Proliferation Assay (e.g., WST-1 or CellTiter-Glo®)

This protocol describes a general method to assess the effect of this compound on cell viability and proliferation.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h (cell adherence) Seed_Cells->Incubate_24h Prepare_this compound Prepare serial dilutions of this compound Add_this compound Add this compound to wells Prepare_this compound->Add_this compound Incubate_Treatment Incubate for 24-72h Add_this compound->Incubate_Treatment Add_Reagent Add viability reagent (e.g., WST-1) Incubate_Reagent Incubate as per manufacturer's protocol Add_Reagent->Incubate_Reagent Read_Plate Read absorbance/ luminescence Incubate_Reagent->Read_Plate

Materials:

  • Vimentin-positive cancer cell line (e.g., HT-1080)

  • Vimentin-negative cancer cell line (e.g., MCF-7) as a negative control

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. A 72-hour incubation is commonly used for proliferation assays.[1][2][4]

  • Viability Assessment:

    • Follow the manufacturer's protocol for the chosen viability reagent. For example, for a WST-1 assay, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • For luminescent assays like CellTiter-Glo®, add the reagent, incubate for a short period, and measure luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Apoptosis_Workflow cluster_prep_apoptosis Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells_A Seed cells in a 6-well plate Incubate_24h_A Incubate for 24h Seed_Cells_A->Incubate_24h_A Treat_FiVe1_A Treat with this compound (e.g., 1 µM for 24h) Incubate_24h_A->Treat_FiVe1_A Harvest_Cells Harvest cells (including supernatant) Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Stains Incubate in the dark Add_Stains->Incubate_Stains Analyze_FCM Analyze by Flow Cytometry

Materials:

  • Vimentin-positive cancer cell line

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with an appropriate concentration of this compound (e.g., 1 µM) and a vehicle control for 24 hours.[1]

  • Cell Harvesting and Staining:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express).

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the dot plot to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Conclusion

This compound is a valuable research tool for investigating the roles of vimentin in cellular processes, particularly in the context of mesenchymal cancers. The protocols outlined in these application notes provide a framework for studying the effects of this compound on cell viability, proliferation, and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The development of more potent and bioavailable analogs of this compound, such as Vimentin-IN-1 (4e), offers further opportunities for in-depth in vitro and in vivo studies.[4][5]

References

Application Notes and Protocols for a-FiVe1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-FiVe1 is a novel small molecule inhibitor that has demonstrated potent and selective activity against mesenchymal cancers. It functions by directly targeting the intermediate filament protein vimentin (B1176767), a key marker of the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis. These application notes provide a summary of the inhibitory activity of a-FiVe1 across various cancer cell lines, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation: a-FiVe1 IC50 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of a-FiVe1 has been determined in a range of cancer cell lines, demonstrating a clear selectivity for cells with a mesenchymal phenotype that express vimentin. The data is summarized in the table below.

Cell LineCancer TypeVimentin ExpressionIC50 (µM)Reference
HT-1080FibrosarcomaExpressing1.6[1]
HT1080FibrosarcomaExpressing0.44 - 1.31[2]
SW684FibrosarcomaExpressing0.44 - 1.31[2]
RDRhabdomyosarcomaExpressing0.44 - 1.31[2]
GCTGiant-Cell Tumor (Fibrous Histiocytoma)Expressing0.44 - 1.31[2]
SW872LiposarcomaExpressing0.44 - 1.31[2]
SW982Synovial SarcomaExpressing0.44 - 1.31[2]
FOXC2-HMLERMesenchymal Breast CancerExpressing0.234[2]
SNAIL-HMLEMesenchymal Breast CancerExpressingNot specified[2]
MDA-MB-231Mesenchymal Breast CancerExpressingNot specified[2]
SUM159Mesenchymal Breast CancerExpressingNot specified[2]
HMLEREpithelial Breast CancerNon-expressing> 20[2]
MCF-7Epithelial Breast CancerNon-expressing>10-fold higher than HT-1080[1]

Note: The IC50 values for SW684, RD, GCT, SW872, and SW982 were reported as a range of 0.44–1.31 μM for the entire panel of soft tissue sarcoma cell lines tested.[2] a-FiVe1 exhibits a therapeutic index of over 10 in vimentin-expressing versus non-expressing cells.[1]

Mechanism of Action and Signaling Pathway

a-FiVe1 exerts its anti-cancer effects through a specific, vimentin-dependent mechanism. It directly binds to the vimentin protein, inducing hyperphosphorylation at the Ser56 residue.[1] This event leads to the disorganization of the vimentin intermediate filament network. The disruption of normal vimentin function during mitosis results in mitotic catastrophe, characterized by the formation of multinucleated cells, and ultimately leads to cell death.[1][2]

a_FiVe1_Signaling_Pathway a-FiVe1 Signaling Pathway aFiVe1 a-FiVe1 Vimentin Vimentin Filaments athis compound->Vimentin Direct Binding p_Vimentin Hyperphosphorylated Vimentin (Ser56) Vimentin->p_Vimentin Induces Hyperphosphorylation Disruption Vimentin Network Disorganization p_Vimentin->Disruption Mitosis Mitosis Disruption->Mitosis Disrupts Catastrophe Mitotic Catastrophe (Multinucleation) Mitosis->Catastrophe CellDeath Cell Death Catastrophe->CellDeath

Caption: a-FiVe1 binds to vimentin, leading to mitotic catastrophe.

Experimental Protocols

Protocol for Determining the IC50 of a-FiVe1 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a-FiVe1 in adherent cancer cell lines.

Materials:

  • a-FiVe1 compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of a-FiVe1 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the a-FiVe1 stock solution in complete medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest a-FiVe1 concentration).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared a-FiVe1 dilutions and the vehicle control to the respective wells. Each concentration and the control should be tested in triplicate.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the a-FiVe1 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of a-FiVe1 that reduces cell viability by 50%.

IC50_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Culture Adherent Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat Cells with a-FiVe1 Incubation1->Treatment Compound_Prep Prepare a-FiVe1 Serial Dilutions Compound_Prep->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 MTT_Add Add MTT Reagent Incubation2->MTT_Add Incubation3 Incubate for 4h MTT_Add->Incubation3 Solubilize Solubilize Formazan Incubation3->Solubilize Read_Plate Measure Absorbance Solubilize->Read_Plate Data_Analysis Calculate % Viability & IC50 Read_Plate->Data_Analysis

Caption: Workflow for determining the IC50 of a-FiVe1.

References

Application Notes and Protocols for Studying Mesenchymal-Epithelial Transition (MET) using FiVe1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FiVe1, a selective vimentin (B1176767) inhibitor, to study the mesenchymal-epithelial transition (MET). The protocols outlined below are designed to facilitate research into the mechanisms of MET and to aid in the development of novel therapeutics targeting this process.

Introduction

The epithelial-mesenchymal transition (EMT) and its reverse process, the mesenchymal-epithelial transition (MET), are fundamental cellular programs involved in embryonic development, wound healing, and cancer metastasis.[1] During EMT, epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness, which are associated with cancer progression and drug resistance.[2] A key hallmark of the mesenchymal state is the expression of the intermediate filament protein vimentin.[2]

This compound is a small molecule that selectively targets and binds to vimentin, leading to its disorganization and subsequent mitotic disruption in vimentin-expressing mesenchymal cells.[2][3] This targeted action on a key component of the mesenchymal phenotype makes this compound a valuable tool for studying the reversal of EMT and inducing a MET-like state. Research has shown that treatment with this compound can induce a more epithelial-like morphology in mesenchymal cancer cells and block the morphological changes associated with EMT.[3] These application notes will detail the use of this compound to investigate and characterize this induced MET-like phenotype.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound on various cell lines. This data is crucial for designing experiments and interpreting results when studying this compound-induced MET.

Table 1: Anti-proliferative Activity of this compound in Different Cell Lines

Cell LineCell TypeVimentin ExpressionIC50 (µM)Citation
HT-1080FibrosarcomaExpressing1.6[2][4]
RDRhabdomyosarcomaExpressingNot specified[2]
GCTGiant-cell tumorExpressingNot specified[2]
MCF-7Epithelial breast cancerNon-expressing>10 (implied)[2]
HUVECHuman Umbilical Vein Endothelial CellsExpressing1.70[4]
HLFHuman Lung FibroblastsExpressing2.32[4]

Table 2: Effect of this compound on Multinucleation in Soft Tissue Sarcoma (STS) Cell Lines

Cell LineTreatmentDuration (h)% Multinucleated CellsCitation
HT10801 µM this compound24Significantly increased[4]
SW6841 µM this compound24Significantly increased[4]
RD1 µM this compound24Significantly increased[4]
GCT1 µM this compound24Significantly increased[4]
SW8721 µM this compound24Significantly increased[4]
SW9821 µM this compound24Significantly increased[4]

Experimental Protocols

Protocol 1: Induction of a MET-like Phenotype with this compound

This protocol describes how to treat mesenchymal-like cells with this compound to induce a morphological and phenotypic shift towards an epithelial-like state.

Materials:

  • Mesenchymal-like cells (e.g., FOXC2-expressing HMLER cells, TGF-β1 treated MCF10A cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscope (phase-contrast)

Procedure:

  • Seed mesenchymal-like cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

  • Prepare working concentrations of this compound in complete cell culture medium. A starting concentration of 500 nM is recommended based on previous studies.[3] A dose-response experiment is advised to determine the optimal concentration for your cell line.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.

  • Incubate the cells for the desired time points. Morphological changes can be observed as early as 6 hours.[3]

  • Monitor the cells for morphological changes using a phase-contrast microscope at regular intervals (e.g., 6, 12, 24, 48 hours). Look for a transition from a spindle-shaped, scattered morphology to a more cobblestone-like, clustered epithelial morphology.

Protocol 2: Immunofluorescence Staining for Vimentin and Epithelial Markers

This protocol is used to visualize the effect of this compound on the vimentin cytoskeleton and to assess the expression and localization of key epithelial markers.

Materials:

  • Cells cultured on coverslips (as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-vimentin, anti-E-cadherin, anti-ZO-1)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment with this compound as described in Protocol 1, remove the culture medium and wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Analyze the disruption of the vimentin filament network and the localization of epithelial markers at cell-cell junctions.

Protocol 3: Western Blot Analysis of MET Markers

This protocol is for quantifying the protein levels of mesenchymal and epithelial markers following this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-vimentin, anti-E-cadherin, anti-N-cadherin, anti-Snail, anti-Slug)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse this compound-treated and control cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the changes in protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).

Diagrams

FiVe1_Signaling_Pathway This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Binds to Vimentin_p Hyperphosphorylated Vimentin (Ser56) Vimentin->Vimentin_p Induces Filament_Disruption Vimentin Filament Disorganization Vimentin_p->Filament_Disruption Mitotic_Catastrophe Mitotic Catastrophe Filament_Disruption->Mitotic_Catastrophe Loss_of_Stemness Loss of Stemness Properties Filament_Disruption->Loss_of_Stemness Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation

Caption: this compound signaling pathway leading to mitotic disruption.

Experimental_Workflow_MET_Study cluster_treatment Cell Treatment cluster_analysis Analysis of MET Phenotype cluster_outcome Expected Outcome Mesenchymal_Cells Seed Mesenchymal-like Cells FiVe1_Treatment Treat with this compound (e.g., 500 nM) Mesenchymal_Cells->FiVe1_Treatment Morphology Phase-Contrast Microscopy (Morphological Change) FiVe1_Treatment->Morphology Immunofluorescence Immunofluorescence (Vimentin, E-cadherin, ZO-1) FiVe1_Treatment->Immunofluorescence Western_Blot Western Blot (MET Marker Expression) FiVe1_Treatment->Western_Blot MET_Phenotype Characterization of This compound-induced MET-like Phenotype Morphology->MET_Phenotype Immunofluorescence->MET_Phenotype Western_Blot->MET_Phenotype

Caption: Experimental workflow for studying this compound-induced MET.

References

Application Notes and Protocols: a-FiVe1 in Combination with Cisplatin for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer is a leading cause of mortality among gynecological malignancies, primarily due to the development of resistance to first-line chemotherapeutic agents such as cisplatin (B142131).[1][2][3] Cisplatin exerts its cytotoxic effects by inducing DNA damage, which, in sensitive cells, triggers apoptosis.[4] However, many tumors develop resistance by upregulating pro-survival signaling pathways and enhancing DNA repair mechanisms, thereby evading cell death.[2][4][5]

One of the key survival pathways implicated in cisplatin resistance is the PI3K/Akt signaling cascade. Activation of this pathway promotes cell survival, proliferation, and inhibits apoptosis, contributing to chemoresistance.[1] a-FiVe1 is an investigational small molecule inhibitor targeting the PI3K/Akt pathway. By blocking this pro-survival signaling, a-FiVe1 is hypothesized to re-sensitize cisplatin-resistant ovarian cancer cells to the cytotoxic effects of cisplatin. This document provides detailed protocols for evaluating the synergistic effects of a-FiVe1 and cisplatin in ovarian cancer cell lines.

Signaling Pathway: a-FiVe1 and Cisplatin Interaction

The diagram below illustrates the proposed mechanism of action for the combination therapy. Cisplatin induces DNA damage, activating apoptotic signals. In resistant cells, the PI3K/Akt pathway is hyperactive, promoting cell survival and counteracting the effects of cisplatin. a-FiVe1 inhibits the PI3K/Akt pathway, thereby blocking these pro-survival signals and restoring sensitivity to cisplatin-induced apoptosis.

Combination_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Release DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Cytochrome_c Triggers Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Cisplatin Cisplatin Cisplatin->DNA Intercalates aFiVe1 a-FiVe1 athis compound->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Proposed signaling pathway of a-FiVe1 and cisplatin combination therapy.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro studies on cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/CP) ovarian cancer cell lines.

Table 1: IC50 Values (µM) of a-FiVe1 and Cisplatin

Cell Linea-FiVe1 (48h)Cisplatin (48h)
A278015.22.5
A2780/CP18.525.8

Table 2: Combination Index (CI) Values for a-FiVe1 and Cisplatin (48h)

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Linea-FiVe1 (µM)Cisplatin (µM)CI ValueInterpretation
A2780/CP5.010.00.65Synergy
A2780/CP2.55.00.78Synergy

Table 3: Apoptosis Rate (%) in A2780/CP Cells (48h)

TreatmentConcentration (µM)Apoptosis Rate (%)
Control-5.2
a-FiVe110.012.8
Cisplatin20.015.5
a-FiVe1 + Cisplatin10.0 + 20.045.7

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol determines the cytotoxic effects of a-FiVe1 and cisplatin, alone and in combination, and quantifies their synergistic interaction.

Cell_Viability_Workflow start Start seed_cells Seed A2780 & A2780/CP cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with serial dilutions of a-FiVe1, Cisplatin, and combinations incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 srb_assay Perform Sulforhodamine B (SRB) assay incubate2->srb_assay read_plate Read absorbance at 510 nm srb_assay->read_plate analyze_data Calculate IC50 values and Combination Index (CI) using CompuSyn software read_plate->analyze_data end End analyze_data->end

Caption: Workflow for cell viability and synergy analysis.

Materials:

  • A2780 and A2780/CP ovarian cancer cell lines

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • a-FiVe1 (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • 96-well plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach for 24 hours.

  • Prepare serial dilutions of a-FiVe1 and cisplatin in culture medium.

  • Treat the cells with varying concentrations of a-FiVe1, cisplatin, or the combination at a constant ratio. Include vehicle-treated controls.

  • Incubate the plates for 48 hours.

  • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound stain with 10 mM Tris base solution.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

  • Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • A2780/CP cells

  • 6-well plates

  • a-FiVe1 and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed A2780/CP cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach for 24 hours.

  • Treat the cells with a-FiVe1, cisplatin, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol assesses the effect of a-FiVe1 on the target signaling pathway.

Materials:

  • A2780/CP cells

  • 6-well plates

  • a-FiVe1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed and treat A2780/CP cells with a-FiVe1 as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression and phosphorylation.

Disclaimer: a-FiVe1 is a hypothetical compound for illustrative purposes. The protocols and data presented are based on the expected outcomes for a PI3K/Akt inhibitor in combination with cisplatin for ovarian cancer and should be adapted for actual experimental conditions.

References

Application Notes and Protocols for In Vivo Studies of FiVe1 and its Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of FiVe1 and its derivatives, focusing on their mechanism of action, pharmacokinetic profiles, and protocols for their application in mouse models of cancer.

Introduction to this compound and its Derivatives

This compound is a cinnoline-based small molecule that has demonstrated selective and irreversible inhibition of the growth of mesenchymal cancer cells.[1] Its mechanism of action involves direct binding to the intermediate filament protein vimentin (B1176767) (VIM), a key marker of cells that have undergone epithelial-to-mesenchymal transition (EMT). This binding event induces hyperphosphorylation of vimentin at serine 56 (Ser56), leading to the disorganization of the vimentin cytoskeleton, mitotic catastrophe, and subsequent multinucleation and loss of cancer stem cell-like properties.[1]

While this compound shows promising in vitro activity, its utility in in vivo studies is hampered by poor aqueous solubility (<1 μM) and low oral bioavailability.[1] To address these limitations, a series of this compound derivatives have been synthesized. Among these, the derivative 4e has emerged as a lead candidate, exhibiting significantly improved potency and a more favorable pharmacokinetic profile in mice, making it suitable for in vivo efficacy studies.[1]

Mechanism of Action and Signaling Pathway

This compound and its derivatives exert their anti-cancer effects by targeting a critical component of the mesenchymal cell cytoskeleton, vimentin. The key molecular event is the hyperphosphorylation of vimentin at the Ser56 residue.

Signaling Pathway of this compound/4e Action:

The binding of this compound or its derivative 4e to the rod domain of vimentin is the initiating event. While this compound itself is not a kinase inhibitor, its binding to vimentin promotes the hyperphosphorylation of Ser56. This phosphorylation event is known to be mediated by p21-activated kinase (PAK). The hyperphosphorylation of vimentin at Ser56 disrupts its normal filamentous structure, causing it to collapse. This cytoskeletal disruption has profound consequences during cell division, leading to improper chromosome segregation and the formation of multinucleated cells, a hallmark of mitotic catastrophe. Ultimately, this process results in the inhibition of cancer cell proliferation and a reduction in cancer stem cell-like properties.

FiVe1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound / 4e Vimentin Vimentin Filament This compound->Vimentin Binds to rod domain Vimentin_p Hyperphosphorylated Vimentin (Ser56) Vimentin->Vimentin_p Hyperphosphorylation PAK p21-activated kinase (PAK) PAK->Vimentin Phosphorylates Ser56 Disorganization Vimentin Disorganization Vimentin_p->Disorganization Mitotic_Catastrophe Mitotic Catastrophe Disorganization->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Proliferation_Inhibition Inhibition of Proliferation Multinucleation->Proliferation_Inhibition

Caption: this compound/4e signaling pathway leading to inhibition of cancer cell proliferation.

Quantitative Data: In Vitro Potency and In Vivo Pharmacokinetics

Structure-activity relationship studies have led to the development of this compound derivatives with enhanced anti-cancer properties. The derivative 4e demonstrates a significant improvement in potency against the vimentin-expressing fibrosarcoma cell line HT-1080 compared to the parent compound this compound.[1] Furthermore, pharmacokinetic studies in mice have shown that 4e has superior oral bioavailability and a more favorable pharmacokinetic profile than this compound.[1]

Table 1: In Vitro Potency of this compound and Derivative 4e [1]

CompoundCell LineIC₅₀ (nM)
This compoundHT-10801564 ± 288
4e HT-1080 44
This compoundMCF-7 (Vimentin-negative)> 20000
4e MCF-7 (Vimentin-negative) > 20000

Table 2: Pharmacokinetic Parameters of this compound and Derivative 4e in Mice [1]

CompoundDose and RouteCₘₐₓ (ng/mL)t₁/₂ (hours)AUC₀-last (ng·h/mL)
This compound25 mg/kg, Oral (P.O.)110.43-309.78 ± 44.41
4e 10 mg/kg, Oral (P.O.) 154.67 4.68 371.33 ± 68.08
4e 1.0 mg/kg, Intraperitoneal (I.P.) 197.0 -208.33 ± 32.50

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound derivative 4e in mice.

Experimental Workflow for Pharmacokinetic Study:

Caption: Workflow for an in vivo pharmacokinetic study.

Materials:

  • This compound derivative 4e

  • Vehicle for administration (e.g., a solution of DMSO, PEG400, and saline)

  • 6-8 week old male BALB/c mice

  • Dosing gavage needles (for oral administration)

  • Sterile syringes and needles (for I.P. administration)

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Formulation: Prepare a stock solution of 4e in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 100 µL per 20 g mouse.

  • Animal Dosing:

    • Oral Administration (P.O.): Administer the formulated 4e to mice via oral gavage at the desired dose (e.g., 10 mg/kg).[1]

    • Intraperitoneal Administration (I.P.): Inject the formulated 4e intraperitoneally at the desired dose (e.g., 1.0 mg/kg).[1]

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or another appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of 4e at each time point.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cₘₐₓ, t₁/₂, and AUC.

In Vivo Anti-Tumor Efficacy Study Protocol (Template)

The following is a general template for an in vivo efficacy study using a mouse xenograft model. Note: Specific details for an efficacy study with this compound derivative 4e have not been explicitly reported in the reviewed literature; therefore, this protocol is based on standard practices for such studies and should be optimized accordingly.

Experimental Workflow for In Vivo Efficacy Study:

References

a-FiVe1: A Potent Inducer of Mitotic Catastrophe for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

a-FiVe1 (also known as FiVe1) is a novel small molecule inhibitor of vimentin (B1176767) (VIM), a type III intermediate filament protein.[1][2][3] It has emerged as a promising agent in cancer research due to its ability to induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][3] this compound selectively targets mesenchymal cancer cells, which are often associated with metastasis and drug resistance, making it a valuable tool for studying and potentially treating aggressive cancers.[4][5] These application notes provide a comprehensive overview of a-FiVe1, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to the rod domain of vimentin.[1][3] This interaction leads to the disassembly of vimentin filaments during metaphase and induces hyperphosphorylation of vimentin at the Serine 56 residue.[1][2][3] The disruption of the vimentin cytoskeleton during the critical phase of cell division results in severe mitotic defects, leading to the formation of multinucleated cells and ultimately, mitotic catastrophe.[1][2][3] This targeted disruption of mitosis also contributes to a loss of cancer stem cell-like properties.[1][3]

Signaling Pathway of a-FiVe1 Induced Mitotic Catastrophe

aFiVe1_pathway athis compound a-FiVe1 Vimentin Vimentin (Rod Domain) athis compound->Vimentin Binds to Vim_Disassembly Vimentin Filament Disassembly Vimentin->Vim_Disassembly Vim_Phos Vimentin Hyperphosphorylation (Ser56) Vimentin->Vim_Phos Mitotic_Disruption Mitotic Disruption Vim_Disassembly->Mitotic_Disruption Vim_Phos->Mitotic_Disruption Multinucleation Multinucleation Mitotic_Disruption->Multinucleation Stemness_Loss Loss of Stemness Mitotic_Disruption->Stemness_Loss Mitotic_Catastrophe Mitotic Catastrophe Multinucleation->Mitotic_Catastrophe

Caption: a-FiVe1 signaling pathway leading to mitotic catastrophe.

Quantitative Data

The following table summarizes the reported in vitro efficacy of a-FiVe1 in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HT-1080Fibrosarcoma1.672[3]
SW684FibrosarcomaNot specifiedNot specified[3]
RDRhabdomyosarcomaNot specifiedNot specified[3]
GCTGiant Cell TumorNot specifiedNot specified[3]
SW872LiposarcomaNot specifiedNot specified[3]
SW982Synovial SarcomaNot specifiedNot specified[3]
FOXC2-HMLERMesenchymal Breast Cancer2.072[3]
HUVECEndothelial Cells1.7072[3]
HLFLung Fibroblasts2.3272[3]
A2780Ovarian CancerNot specified72[3]
A2780cisCisplatin-resistant Ovarian CancerNot specified72[3]

Note: A derivative of this compound, known as Vimentin-IN-1 (compound 4e), has shown improved potency with an IC50 of 44 nM in HT-1080 cells.[4][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a-FiVe1.

Materials:

  • a-FiVe1 (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of a-FiVe1 in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of a-FiVe1 to the wells. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for Multinucleation

This protocol is for visualizing the induction of multinucleation by a-FiVe1.

Materials:

  • a-FiVe1

  • Cancer cell line cultured on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with an effective concentration of a-FiVe1 (e.g., 1 µM) for 24-48 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary antibody against α-tubulin overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using a mounting medium.

  • Visualize the cells under a fluorescence microscope to observe multinucleated cells.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Future Direction) cell_culture Cell Culture (e.g., HT-1080) treatment a-FiVe1 Treatment (Varying Concentrations & Durations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay if_staining Immunofluorescence (α-tubulin, DAPI) treatment->if_staining western_blot Western Blot (p-Vimentin Ser56) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 multinucleation_analysis Analyze Multinucleation if_staining->multinucleation_analysis protein_analysis Analyze Protein Expression western_blot->protein_analysis xenograft Xenograft Model (e.g., HT-1080 in mice) drug_admin a-FiVe1 or Vimentin-IN-1 Administration xenograft->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement efficacy_analysis Analyze Antitumor Efficacy tumor_measurement->efficacy_analysis

Caption: General experimental workflow for studying a-FiVe1.

Applications in Research

  • Studying Mitotic Catastrophe: a-FiVe1 serves as a specific tool to induce and study the molecular mechanisms of mitotic catastrophe.

  • Targeting Mesenchymal Cancers: Its selectivity for vimentin-expressing cells makes it ideal for investigating novel therapeutic strategies against sarcomas and other mesenchymal tumors.[4]

  • Overcoming Drug Resistance: a-FiVe1 can be used to explore mechanisms of sensitizing cancer cells to conventional chemotherapies like cisplatin.[3]

  • Investigating the Role of Vimentin in Mitosis: As a direct binder of vimentin, a-FiVe1 is a valuable probe to elucidate the precise functions of vimentin during cell division.

Conclusion

a-FiVe1 is a potent and selective vimentin inhibitor that effectively induces mitotic catastrophe in cancer cells. Its unique mechanism of action provides a valuable tool for cancer researchers and drug development professionals. The protocols and data presented here offer a foundation for utilizing a-FiVe1 to explore novel avenues in cancer biology and therapy. Further investigation into its in vivo efficacy, potentially using more bioavailable derivatives like Vimentin-IN-1, is a promising direction for future research.

References

Measuring Vimentin Phosphorylation Following FiVe1 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for measuring the phosphorylation of vimentin (B1176767), an intermediate filament protein, in response to treatment with the small molecule inhibitor, FiVe1. This compound has been identified as a compound that selectively targets vimentin, inducing its hyperphosphorylation, particularly at Serine 56 (Ser56), leading to mitotic disruption and anti-cancer effects in mesenchymal cancer cells.[1][2][3] These protocols are designed to offer a comprehensive guide for researchers investigating the mechanism of action of this compound and similar compounds that modulate vimentin function.

Introduction

Vimentin is a type III intermediate filament protein that plays a crucial role in maintaining cell shape, integrity, and motility. Its expression is often upregulated in cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT), a process associated with increased metastasis and drug resistance. The phosphorylation of vimentin is a key regulatory mechanism that controls its assembly and disassembly dynamics.

This compound is a novel small molecule that directly binds to the rod domain of vimentin.[2][3] This interaction promotes the disorganization of the vimentin filament network and induces its hyperphosphorylation, most notably at the Ser56 residue.[2][3] This hyperphosphorylation event disrupts normal mitotic progression, leading to mitotic catastrophe, the formation of multinucleated cells, and a reduction in cancer stem cell-like properties.[1][2][4] Therefore, accurately measuring the extent of vimentin phosphorylation after this compound treatment is critical for understanding its therapeutic potential and mechanism of action.

This application note provides detailed protocols for the quantification of vimentin phosphorylation using Western blotting and visualization via immunofluorescence microscopy.

Signaling Pathway of this compound-Induced Vimentin Phosphorylation

This compound acts by directly binding to vimentin, which in turn leads to a conformational change that exposes phosphorylation sites, making them more accessible to cellular kinases. This results in the hyperphosphorylation of vimentin, particularly at Serine 56.

FiVe1_Vimentin_Pathway This compound This compound Vimentin Vimentin This compound->Vimentin Direct Binding pVimentin Phosphorylated Vimentin (pSer56) Vimentin->pVimentin Hyperphosphorylation Disruption Mitotic Disruption & Anti-cancer Effects pVimentin->Disruption FiVe1_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition & Analysis A Seed Cells B This compound Treatment A->B C Western Blot B->C D Immunofluorescence B->D E Quantify pVim/Total Vim C->E F Image pVim Localization D->F

References

Troubleshooting & Optimization

a-optimizing FiVe1 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FiVe1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that specifically binds to vimentin (B1176767), an intermediate filament protein.[1][2] Its primary mechanism of action involves promoting the disassembly and phosphorylation of vimentin at the serine 56 residue (Ser56) during metaphase.[1][2] This disruption of normal vimentin dynamics leads to mitotic catastrophe, resulting in multinucleated cells and a loss of cancer cell stemness.[1][2] this compound has been shown to selectively inhibit the growth of mesenchymal-transformed breast cancer cells and various soft tissue sarcomas.[1]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

Based on reported IC50 values, a good starting point for a dose-response experiment is to use a wide concentration range that brackets the expected IC50. For initial screening, a range from 1 nM to 100 µM is recommended to capture the full dose-response curve.[3] A 10-point serial dilution (e.g., 1:3 or 1:5) within this range will provide a comprehensive profile of this compound's activity in your specific cell line.

Q3: What is the solubility of this compound and how should I prepare my stock solutions?

This compound has low aqueous solubility, reported to be less than 1 µM in Dulbecco's Phosphate-Buffered Saline (DPBS).[1] Therefore, it is crucial to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Prepare a 10 mM stock solution of this compound in DMSO. For experiments, dilute this stock solution in pre-warmed (37°C) cell culture medium to the final desired concentrations.[4] It is important to ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Q4: How can I confirm that this compound is active in my cells?

The most direct way to confirm this compound's on-target activity is to assess the phosphorylation of its direct target, vimentin, at Ser56. This can be achieved through Western blotting using a phospho-specific antibody for vimentin (Ser56).[5][6] An increase in the p-Vimentin (Ser56) signal upon this compound treatment indicates target engagement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound has low aqueous solubility.[1] The final concentration in the medium may be too high.- Ensure the final DMSO concentration is below 0.5%.[4]- Prepare fresh dilutions from the DMSO stock for each experiment.- Pre-warm the cell culture medium to 37°C before adding this compound.[4]- Add the this compound stock solution to the medium and vortex gently to ensure thorough mixing.
Low or no observed cytotoxicity. The cell line may be resistant to this compound. The concentration range may be too low. The incubation time may be too short.- Confirm that your cell line expresses vimentin.- Expand the concentration range up to 100 µM.[3]- Increase the incubation time (e.g., 48 or 72 hours).[7]- Check the activity of your this compound stock by testing it on a sensitive cell line, such as HT-1080.[1]
High background in cell viability assay. Reagent precipitation or contamination.- Visually inspect the medium for any signs of precipitation before adding it to the cells.- Use sterile techniques to prevent microbial contamination.[8]
Inconsistent results between experiments. Variation in cell seeding density. Inconsistent preparation of this compound dilutions.- Ensure a consistent cell seeding density across all experiments.- Prepare fresh this compound dilutions for each experiment from a validated stock solution.
Unexpected cytotoxicity in control wells. High DMSO concentration.- Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 0.5%.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Vimentin-expressing cancer cell line (e.g., HT-1080)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to generate a range of concentrations (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[10]

Protocol 2: Western Blot Analysis of Vimentin Phosphorylation (Ser56)

This protocol describes how to detect the phosphorylation of vimentin at Ser56 in response to this compound treatment.

Materials:

  • This compound

  • Vimentin-expressing cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-vimentin (Ser56) and Mouse anti-vimentin (total)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate time (e.g., 24 hours). Include a vehicle-treated control.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-vimentin (Ser56) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total vimentin.

    • Follow the same immunoblotting steps as above, using the anti-vimentin and HRP-conjugated anti-mouse antibodies.

Visualizations

FiVe1_Mechanism_of_Action This compound Mechanism of Action This compound This compound Vimentin Vimentin Filaments This compound->Vimentin Binds to pVimentin Phosphorylated Vimentin (Ser56) Vimentin->pVimentin Promotes Phosphorylation Disassembly Filament Disassembly pVimentin->Disassembly MitoticSpindle Mitotic Spindle Disassembly->MitoticSpindle Disrupts interaction with MitoticCatastrophe Mitotic Catastrophe MitoticSpindle->MitoticCatastrophe Multinucleation Multinucleation MitoticCatastrophe->Multinucleation CellDeath Cell Death MitoticCatastrophe->CellDeath

Caption: this compound binds to vimentin, leading to its phosphorylation and disassembly, which disrupts mitosis.

FiVe1_Concentration_Optimization_Workflow This compound Concentration Optimization Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined IC50 Determination cluster_2 Phase 3: Functional Assays Start Start: Select Vimentin-Expressing Cell Line DoseResponse Perform Broad Dose-Response (1 nM - 100 µM) Start->DoseResponse ViabilityAssay Cell Viability Assay (e.g., MTT) DoseResponse->ViabilityAssay AnalyzeDR Analyze Dose-Response Curve ViabilityAssay->AnalyzeDR EstimateIC50 Estimate Approximate IC50 AnalyzeDR->EstimateIC50 NarrowRange Select Narrow Concentration Range Around Estimated IC50 EstimateIC50->NarrowRange RepeatAssay Repeat Viability Assay (n=3) NarrowRange->RepeatAssay CalculateIC50 Calculate Precise IC50 RepeatAssay->CalculateIC50 SelectConc Select Concentrations for Functional Assays (e.g., 0.5x, 1x, 2x IC50) CalculateIC50->SelectConc FunctionalAssay Perform Functional Assays (e.g., Western Blot for p-Vimentin) SelectConc->FunctionalAssay Correlate Correlate Functional Readout with Cytotoxicity FunctionalAssay->Correlate

Caption: Workflow for optimizing this compound concentration in cell-based assays.

FiVe1_Troubleshooting_Logic This compound Troubleshooting Logic rect_node rect_node Start Experiment Fails Precipitation Precipitation Observed? Start->Precipitation Potency Low Potency? Precipitation->Potency No Solubility Check Solubility Protocol Precipitation->Solubility Yes Inconsistent Inconsistent Results? Potency->Inconsistent No VimentinExpr Confirm Vimentin Expression Potency->VimentinExpr Yes CellDensity Standardize Cell Density Inconsistent->CellDensity Yes ConcRange Expand Concentration Range VimentinExpr->ConcRange IncubationTime Increase Incubation Time ConcRange->IncubationTime FreshDilutions Use Fresh Dilutions CellDensity->FreshDilutions

Caption: A logical guide to troubleshooting common issues with this compound experiments.

References

a-how to avoid off-target effects of FiVe1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with FiVe1, a novel vimentin (B1176767) (VIM) ligand. The information provided aims to help users avoid and troubleshoot potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that selectively and irreversibly inhibits the growth of mesenchymal cancer cells.[1] Its mechanism of action involves direct binding to the rod domain of the type III intermediate filament protein, vimentin (VIM).[2][3] This interaction leads to the disorganization of vimentin filaments, hyperphosphorylation at Serine 56 (Ser56), and ultimately results in mitotic catastrophe, multinucleation, and a loss of stemness in VIM-expressing cancer cells.[1][4]

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.6 µM in HT-1080 fibrosarcoma cells.[3][4] Its anti-proliferative effects have been observed to be significantly greater in cells that express vimentin compared to those that do not.[4]

Q3: Has the selectivity of this compound been characterized?

A3: this compound has been profiled against a panel of approximately 100 kinases at concentrations up to 10 µM and did not show significant inhibitory activity against any of the tested cell cycle or cytokinesis-related kinases, suggesting a degree of selectivity.[2][4] However, its interaction with other protein families has not been extensively characterized in publicly available literature.

Q4: What are the known limitations of this compound?

A4: A significant limitation of this compound is its low aqueous solubility (less than 1 µM), which can impact its bioavailability and experimental reproducibility.[2][4] Researchers should take care to ensure complete solubilization of the compound.

Troubleshooting Guide: Off-Target Effects

Off-target effects occur when a compound interacts with proteins other than its intended target, potentially leading to misinterpretation of experimental results.[5] While this compound has shown selectivity against kinases, it is crucial to consider and control for other potential off-target interactions.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype Not Consistent with Vimentin Inhibition The observed effect may be due to this compound binding to an unknown off-target protein.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with vimentin in your cellular model.[6] 2. Vimentin Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate vimentin expression. If the phenotype persists in the absence of vimentin, it is likely an off-target effect.[5] 3. Use a Structurally Unrelated Vimentin Inhibitor: Compare the phenotype induced by this compound with that of another known vimentin inhibitor that has a different chemical scaffold.
High Cellular Toxicity at Effective Concentrations The toxicity may be a result of this compound interacting with essential cellular proteins other than vimentin.1. Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target phenotype (e.g., vimentin Ser56 phosphorylation).[5] 2. Control Cell Lines: Include a vimentin-negative cell line in your experiments. Significant toxicity in these cells at similar concentrations suggests off-target effects.[4] 3. Proteome-Wide Analysis: Consider performing thermal proteome profiling (TPP) or a similar unbiased proteomic approach to identify potential off-target binders.
Inconsistent Results Across Different Experiments or Labs Variability in experimental conditions may influence the extent of off-target effects. This compound's low solubility can also contribute to this.1. Standardize Protocol: Ensure consistent cell density, serum concentration, and incubation times. 2. Solubility Check: Visually inspect your this compound stock and working solutions for any precipitation. Prepare fresh solutions if needed. 3. Include Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.

Quantitative Data Summary

Compound Target IC50 (HT-1080 cells) Aqueous Solubility Reference
This compoundVimentin1.6 µM< 1 µM[3][4]
Vimentin-IN-1 (4e)Vimentin44 nMImproved over this compound[7]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to vimentin in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control at 37°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble vimentin in each sample by Western blotting using a specific anti-vimentin antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble vimentin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[6]

Vimentin Knockdown using siRNA

Objective: To determine if the observed phenotype is dependent on the presence of vimentin.

Methodology:

  • siRNA Transfection: Transfect your cells with a validated siRNA targeting vimentin and a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for vimentin knockdown.

  • Verification of Knockdown: Confirm the reduction of vimentin protein levels by Western blot or qPCR.

  • This compound Treatment: Treat the vimentin-knockdown cells and control cells with this compound at the desired concentration.

  • Phenotypic Analysis: Assess the phenotype of interest in both cell populations. If the phenotype is attenuated or absent in the vimentin-knockdown cells, it is likely an on-target effect.

Visualizations

FiVe1_Mechanism_of_Action This compound This compound Vimentin_Rod Rod Domain This compound->Vimentin_Rod Binds to Disorganization Filament Disorganization This compound->Disorganization Vimentin Vimentin Filament Vimentin_Rod->Vimentin Phosphorylation Ser56 Hyperphosphorylation Disorganization->Phosphorylation Mitotic_Catastrophe Mitotic Catastrophe Phosphorylation->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation

Caption: this compound mechanism of action signaling pathway.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed CETSA Perform CETSA for Vimentin Engagement Start->CETSA Engagement Target Engaged? CETSA->Engagement Knockdown Vimentin Knockdown (siRNA/CRISPR) Engagement->Knockdown Yes Optimize Optimize this compound Concentration Engagement->Optimize No Phenotype_Persists Phenotype Persists? Knockdown->Phenotype_Persists On_Target Likely On-Target Effect Phenotype_Persists->On_Target No Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes

References

a-FiVe1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with a-FiVe1, a vimentin (B1176767) (VIM) inhibitor.[1][2] The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a-FiVe1 and what is its mechanism of action?

A1: a-FiVe1 is a small molecule inhibitor of vimentin (VIM), a type III intermediate filament protein.[1] It binds to the rod domain of VIM, leading to the disassembly of vimentin filaments during metaphase. This disruption of vimentin dynamics results in hyperphosphorylation of VIM at Ser56, ultimately causing mitotic catastrophe, multinucleation, and a loss of cellular stemness.[1] a-FiVe1 has demonstrated anticancer activity, particularly against soft tissue sarcomas, and can increase the sensitivity of ovarian cancer cells to cisplatin.[1]

Q2: What are the recommended storage conditions for a-FiVe1?

Q3: My a-FiVe1 solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the solubility limit of a-FiVe1 is exceeded or if the solvent has absorbed moisture.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to try and redissolve the precipitate.

    • Use an ultrasonic bath to aid in solubilization.[6]

    • Ensure you are using high-quality, anhydrous solvent, as absorbed water can reduce solubility.[6]

    • If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of a-FiVe1 activity in experiments Compound degradation due to improper storage or handling.Store solid a-FiVe1 at -20°C or -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -80°C. Protect from light.
Instability in aqueous buffers.Prepare fresh dilutions in buffer for each experiment. Minimize the time the compound spends in aqueous solution before use.
Inconsistent experimental results Inaccurate concentration of a-FiVe1 solution.Prepare fresh stock solutions and verify the concentration using a suitable analytical method if possible. Use calibrated pipettes for accurate dilutions.
Cellular resistance or variation in cell lines.Ensure the cell line used is sensitive to vimentin inhibition. Test a range of concentrations to determine the optimal working concentration for your specific cell line.
Precipitation of a-FiVe1 in cell culture media Poor solubility of the compound in the media.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell culture (typically <0.5%). Consider using a solubilizing agent if compatible with your experimental setup.

Experimental Protocols

General Protocol for Treating Cells with a-FiVe1

This protocol provides a general guideline for treating adherent cells with a-FiVe1. Optimization may be required for different cell lines and experimental conditions.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • a-FiVe1 Preparation:

    • Thaw a single-use aliquot of the a-FiVe1 stock solution (e.g., 10 mM in DMSO) at room temperature.

    • Prepare a series of dilutions of a-FiVe1 in serum-free cell culture medium to achieve the desired final concentrations. It is important to add the a-FiVe1 solution to the medium and mix well to avoid precipitation.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of a-FiVe1 to the cells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest a-FiVe1 concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, immunofluorescence staining for vimentin, cell cycle analysis).

Visualizations

aFiVe1_Mechanism_of_Action aFiVe1 a-FiVe1 VIM Vimentin Filaments athis compound->VIM binds to rod domain VIM_disassembly Vimentin Disassembly VIM->VIM_disassembly induces VIM_pS56 Vimentin Hyperphosphorylation (Ser56) VIM_disassembly->VIM_pS56 Mitotic_Catastrophe Mitotic Catastrophe VIM_pS56->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness Mitotic_Catastrophe->Loss_of_Stemness

Caption: Mechanism of action of a-FiVe1.

aFiVe1_Troubleshooting_Workflow Start Inconsistent or Negative Experimental Results Check_Storage Verify a-FiVe1 Storage (-20°C/-80°C, aliquoted) Start->Check_Storage Check_Prep Review Solution Preparation (fresh dilutions, proper solvent) Start->Check_Prep Check_Conc Confirm Final Concentration and Vehicle Control Start->Check_Conc Check_Cells Assess Cell Health and Vimentin Expression Start->Check_Cells Degradation Potential Degradation Check_Storage->Degradation Prep_Error Potential Preparation Error Check_Prep->Prep_Error Conc_Error Potential Concentration Error Check_Conc->Conc_Error Cell_Issue Potential Cell Line Issue Check_Cells->Cell_Issue New_Stock Prepare Fresh Stock Solution Degradation->New_Stock Yes Optimize_Protocol Optimize Dilution Protocol Prep_Error->Optimize_Protocol Yes Recalculate Recalculate Dilutions Conc_Error->Recalculate Yes Validate_Cells Validate Cell Line Sensitivity Cell_Issue->Validate_Cells Yes

Caption: Troubleshooting workflow for a-FiVe1 experiments.

References

Technical Support Center: FiVe1 Efficacy in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for FiVe1, a novel therapeutic agent targeting mesenchymal cancers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding this compound's mechanism of action and strategies to overcome resistance.

This compound is a cinnoline-based compound identified through a synthetic lethality screen.[1] It functions by directly and irreversibly binding to vimentin (B1176767) (VIM), a type III intermediate filament protein.[1] This interaction induces hyperphosphorylation of serine 56 on vimentin, leading to the disruption of the vimentin network, mitotic catastrophe, multinucleation, and a loss of stemness in VIM-expressing mesenchymal cancer cells.[1] While this compound has shown promise, its efficacy can be limited by poor solubility and the development of resistance.[1] This guide will address these challenges and provide protocols and strategies to enhance this compound's therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound selectively inhibits the growth of mesenchymal cancer cells by binding to the rod domain of the vimentin protein.[1] This binding event promotes the disorganization of the vimentin cytoskeleton and leads to its hyperphosphorylation. The ultimate result is mitotic catastrophe, the formation of multinucleated cells, and a reduction in the cancer cells' stem-like properties.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to anti-cancer agents can arise from various factors.[2][3][4] While specific resistance mechanisms to this compound are still under investigation, common mechanisms of drug resistance in cancer cells that may be relevant include:

  • Alterations in the drug target: Mutations or modifications in the vimentin protein could prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to compensate for the disruption of the vimentin network, allowing them to survive and proliferate.[2][3]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Enhanced DNA repair mechanisms: Although this compound's primary target is not DNA, some cancer cells exhibit a heightened ability to repair cellular damage, which could contribute to overall treatment resistance.[2][3][4]

Q3: How can I determine if my resistant cells have altered vimentin expression or mutations?

A3: To investigate potential alterations in vimentin, you can perform the following experiments:

  • Western Blotting: Compare the total vimentin protein levels between your sensitive and resistant cell lines. A significant decrease in vimentin expression in the resistant line could explain the reduced sensitivity.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the vimentin gene (VIM) in both sensitive and resistant cells to identify any potential mutations in the coding region that might affect this compound binding.

Q4: What strategies can I employ to overcome this compound resistance in my experiments?

A4: Several strategies can be explored to overcome resistance to cancer therapies.[2][3][6] For this compound, consider the following approaches:

  • Combination Therapy: Combining this compound with other therapeutic agents that target different pathways can create a synergistic effect and reduce the likelihood of resistance.[6] For instance, pairing this compound with inhibitors of pathways known to be involved in mesenchymal cell survival could be effective.

  • Targeting Bypass Pathways: If a specific bypass pathway is identified as a resistance mechanism, using an inhibitor for a key component of that pathway in conjunction with this compound may restore sensitivity.

  • Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-administration of this compound with known efflux pump inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, could increase the intracellular concentration of this compound.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in sensitive cell lines.
Potential Cause Troubleshooting Step
Poor this compound Solubility This compound has low aqueous solubility (<1 µM).[1] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Prepare fresh stock solutions for each experiment.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding density for each cell line.
Assay Incubation Time The duration of this compound treatment may not be optimal. Perform a time-course experiment to determine the ideal incubation time for your specific cell line.
Reagent Variability Variations in media, serum, or other reagents can impact cell growth and drug response. Use consistent lots of all reagents and screen new lots for any effects on cell viability.
Problem 2: this compound is ineffective in a new mesenchymal cancer cell line.
Potential Cause Troubleshooting Step
Low or Absent Vimentin Expression This compound's efficacy is dependent on vimentin expression.[1] Verify vimentin protein levels in the new cell line using Western blotting or immunofluorescence.
Pre-existing Resistance Mechanisms The cell line may have intrinsic resistance mechanisms.[5] Investigate potential mechanisms such as high expression of drug efflux pumps or mutations in the vimentin gene.
Incorrect Cell Culture Conditions Suboptimal growth conditions can affect cellular responses to treatment. Ensure you are using the recommended media and culture conditions for the specific cell line.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound and Analogs in HT-1080 Fibrosarcoma Cells
CompoundIC50 (µM)Solubility (µM in DPBS)
This compound 1.6< 1
Analog 4e 0.044-
Analog 11a -Improved
Analog 11j -Improved
Analog 11k -Improved

Data synthesized from a study on this compound derivatives, highlighting efforts to improve potency and solubility.[1] " - " indicates data not specified in the source.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (e.g., DMSO) at the same concentration as in your highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Vimentin Expression
  • Protein Extraction: Lyse your sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against vimentin overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the vimentin signal to the loading control to compare its expression levels between sensitive and resistant cells.

Visualizations

FiVe1_Mechanism_of_Action This compound This compound Vimentin Vimentin Filaments This compound->Vimentin Binds to Vimentin_P Hyperphosphorylated Vimentin (Ser56) Vimentin->Vimentin_P Induces Disruption Vimentin Network Disruption Vimentin_P->Disruption Mitotic_Catastrophe Mitotic Catastrophe Disruption->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: this compound's mechanism of action leading to cancer cell death.

FiVe1_Resistance_Troubleshooting Start Reduced this compound Efficacy Check_Vimentin Check Vimentin Expression (Western Blot) Start->Check_Vimentin Vimentin_Low Low/No Vimentin Check_Vimentin->Vimentin_Low Sequence_VIM Sequence VIM Gene Vimentin_Low->Sequence_VIM No Consider_Alternative Consider Alternative Therapy Vimentin_Low->Consider_Alternative Yes Mutation_Found Mutation Present? Sequence_VIM->Mutation_Found Bypass_Pathway Investigate Bypass Signaling Pathways Mutation_Found->Bypass_Pathway No Mutation_Found->Consider_Alternative Yes Efflux_Pumps Assess Drug Efflux (e.g., Rhodamine 123 Assay) Bypass_Pathway->Efflux_Pumps Combination_Therapy Use Combination Therapy Bypass_Pathway->Combination_Therapy

Caption: Troubleshooting workflow for this compound resistance.

Combination_Therapy_Logic cluster_0 This compound Action cluster_1 Resistance Mechanism cluster_2 Combination Strategy This compound This compound Vimentin_Disruption Vimentin Disruption This compound->Vimentin_Disruption Synergistic_Cell_Death Enhanced Cell Death This compound->Synergistic_Cell_Death Synergistic Effect Cell_Survival Cell Survival & Proliferation Vimentin_Disruption->Cell_Survival Inhibits Bypass_Pathway Activation of Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Cell_Survival Cell_Survival->Synergistic_Cell_Death Leads to Pathway_Inhibitor Pathway Inhibitor (e.g., PI3K Inhibitor) Pathway_Inhibitor->Bypass_Pathway Inhibits Pathway_Inhibitor->Synergistic_Cell_Death Synergistic Effect

References

Technical Support Center: Troubleshooting a-Cell Viability Assays with FiVe1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability assays involving FiVe1. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a novel, cinnoline-based small molecule that acts as a ligand for vimentin (B1176767) (VIM).[1][2] It was identified through a synthetic lethality-based high-throughput screening and has been shown to selectively and irreversibly inhibit the growth of mesenchymal cancer cells that express vimentin.[1] this compound's mechanism of action is linked to its interaction with vimentin, which can disrupt critical cellular processes and lead to a decrease in cell proliferation and viability in susceptible cell lines.[1]

Q2: We are observing high background fluorescence in our viability assay when using this compound. What could be the cause?

High background fluorescence can stem from several sources. It is crucial to systematically investigate each possibility:

  • Autofluorescence of this compound: The compound itself may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay dye.

  • Media Components: Phenol (B47542) red and other components in the cell culture media can contribute to background fluorescence.[3]

  • Non-specific Staining: The fluorescent dye used in the viability assay may be binding non-specifically to cellular components or the well plate.[4]

  • Suboptimal Reagent Concentration: Using too high a concentration of the fluorescent dye can lead to increased background signal.[5]

Q3: Our viability assay results with this compound are inconsistent and not reproducible. What steps can we take to improve this?

Inconsistent results are a common challenge in cell-based assays.[6] To improve reproducibility, consider the following:

  • Optimize Cell Seeding Density: Ensure that the cell density is within the linear range of the assay. Too few cells can lead to a signal below the detection limit, while too many cells can saturate the signal.[7][8]

  • Standardize Pipetting Technique: Inaccurate pipetting is a major source of error. Ensure pipettes are calibrated and use consistent technique, especially when handling cells and reagents.[7]

  • Ensure Homogeneous Cell Suspension: Gently but thoroughly mix the cell suspension before seeding to prevent clumping and ensure an even distribution of cells in each well.[7]

  • Control Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator, as variations can affect cell health and growth.[7]

  • Check for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. Consider avoiding the use of outer wells for experimental samples.[3]

Q4: We are not observing the expected dose-dependent decrease in cell viability with this compound. What should we check?

If this compound is not producing the expected cytotoxic effect, several factors could be at play:

  • Cell Type Selection: this compound's activity is dependent on the expression of vimentin.[1] Confirm that your chosen cell line expresses vimentin at sufficient levels.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation of the compound.

  • Assay Incubation Time: The incubation time with this compound may not be sufficient to induce a measurable cytotoxic effect. Consider performing a time-course experiment to determine the optimal incubation period.

  • Cell Health: Ensure that the cells used in the assay are healthy and in the exponential growth phase. Stressed or unhealthy cells may respond differently to treatment.[7]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from your cell viability assay, leading to inaccurate results. Use the following guide to troubleshoot this issue.

Troubleshooting Workflow:

start High Background Fluorescence Observed check_compound 1. Check for this compound Autofluorescence start->check_compound check_media 2. Evaluate Media Components check_compound->check_media This compound not autofluorescent handle_autofluorescence Subtract background from this compound-only wells or select a dye with different spectral properties. check_compound->handle_autofluorescence This compound is autofluorescent optimize_dye 3. Optimize Dye Concentration check_media->optimize_dye Media background is low handle_media Use phenol red-free media or perform measurements in PBS. check_media->handle_media Media contributes to background check_plate 4. Assess Microplate Type optimize_dye->check_plate Background still high solution Problem Resolved optimize_dye->solution Background reduced handle_dye Perform dye titration to find the optimal concentration with the best signal-to-noise ratio. optimize_dye->handle_dye check_plate->solution Plate type is correct handle_plate Use black-walled, clear-bottom plates for fluorescent assays to reduce crosstalk. check_plate->handle_plate Incorrect plate type handle_autofluorescence->check_media handle_media->optimize_dye handle_plate->solution start Poor Assay Reproducibility check_seeding 1. Verify Cell Seeding Density and Technique start->check_seeding check_reagents 2. Assess Reagent Preparation and Handling check_seeding->check_reagents Consistent seeding optimize_seeding Perform cell density titration and ensure homogeneous cell suspension. check_seeding->optimize_seeding Inconsistent seeding check_incubation 3. Standardize Incubation Conditions check_reagents->check_incubation Reagents prepared correctly handle_reagents Prepare fresh reagents, use calibrated pipettes, and ensure thorough mixing. check_reagents->handle_reagents Inconsistent reagent prep check_plate_reader 4. Check Plate Reader Settings check_incubation->check_plate_reader Consistent incubation handle_incubation Monitor incubator for stable temperature, CO2, and humidity. Minimize door openings. check_incubation->handle_incubation Variable incubation solution Improved Reproducibility check_plate_reader->solution Settings optimized handle_reader Optimize gain, focal height, and read mode (e.g., top vs. bottom reading). check_plate_reader->handle_reader Suboptimal settings optimize_seeding->check_reagents handle_reagents->check_incubation handle_incubation->check_plate_reader handle_reader->solution This compound This compound Vimentin Vimentin Intermediate Filaments This compound->Vimentin Binds to Cytoskeleton Cytoskeletal Integrity This compound->Cytoskeleton Disrupts Vimentin->Cytoskeleton Maintains Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Cytoskeleton->Signaling Influences Proliferation Cell Proliferation Cytoskeleton->Proliferation Disruption Inhibits Apoptosis Apoptosis Cytoskeleton->Apoptosis Disruption Promotes Signaling->Proliferation Promotes Signaling->Apoptosis Inhibits Viability Decreased Cell Viability Proliferation->Viability Leads to Apoptosis->Viability Leads to

References

Technical Support Center: Interpreting Multinucleation Results After FiVe1 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FiVe1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting multinucleation results following this compound exposure in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce multinucleation?

A1: this compound is a small molecule inhibitor that specifically targets vimentin (B1176767), a type III intermediate filament protein.[1][2][3] It binds directly to the rod domain of vimentin, leading to the disorganization of vimentin filaments and hyperphosphorylation at the Serine 56 (Ser56) residue.[1][3] This disruption of the vimentin cytoskeleton during mitosis leads to mitotic catastrophe and cytokinesis failure, resulting in the formation of multinucleated cells.[1][2][4]

Q2: In which cell types is this compound most effective at inducing multinucleation?

A2: this compound is most effective in cells that express vimentin, particularly transformed mesenchymal cancer cell types.[2][3][5] Its activity has been noted in various soft tissue sarcoma cell lines.[1][2]

Q3: What is the significance of observing multinucleation after this compound treatment?

A3: Observing multinucleation is a direct indicator of this compound's on-target activity. It signifies that the compound is effectively disrupting the vimentin cytoskeleton, leading to defects in cell division.[2][3] This can be a marker for the intended anti-proliferative and cytotoxic effects of the compound in cancer cells.

Q4: How long after this compound exposure can I expect to see multinucleated cells?

A4: The appearance of multinucleated cells is time-dependent. While specific timing can vary between cell lines, you can typically observe an increase in multinucleation within 24 to 72 hours of this compound treatment.[1] A time-course experiment is recommended to determine the optimal endpoint for your specific cell model.

Q5: Does this compound-induced multinucleation lead to cell death?

A5: this compound-induced multinucleation is a result of mitotic catastrophe, which can ultimately lead to cell death.[2] However, prolonged treatment may be necessary to observe significant increases in apoptosis markers like cleaved caspase 3.[2]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving this compound and the analysis of multinucleation.

Guide 1: Immunofluorescence Staining Issues
Problem Possible Cause Recommendation
Weak or No Signal Low protein expression: The target protein (e.g., vimentin, tubulin) may not be highly expressed in your cell line.Confirm protein expression using western blotting. Use a positive control cell line known to express the protein.[6]
Suboptimal antibody concentration: The primary or secondary antibody dilution is too high.Titrate the primary and secondary antibodies to determine the optimal concentration.[7][8]
Poor permeabilization: The antibodies cannot access the intracellular target.Ensure adequate permeabilization. For vimentin, a common method is using 0.2% Triton X-100 in PBS.[8]
Photobleaching: The fluorescent signal has faded due to excessive light exposure.Minimize light exposure to your samples and use an anti-fade mounting medium.[6][8]
High Background Antibody concentration too high: The primary or secondary antibody is binding non-specifically.Decrease the antibody concentration and/or reduce the incubation time.[9][10]
Insufficient blocking: Non-specific binding sites are not adequately blocked.Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal serum from the secondary antibody host species).[7][9]
Inadequate washing: Unbound antibodies are not sufficiently washed away.Increase the number and duration of wash steps with PBS or a buffer containing a mild detergent like Tween-20.[7][10]
Autofluorescence: The cells or tissue have inherent fluorescence.Image an unstained control sample to assess autofluorescence. If problematic, consider using a different fixative or a commercial autofluorescence quenching reagent.[6][8]
Non-specific Staining Cross-reactivity of secondary antibody: The secondary antibody is binding to off-target proteins.Use a pre-adsorbed secondary antibody or a secondary antibody from a different host species.[7]
Primary antibody is not specific: The primary antibody is recognizing other proteins in addition to the target.Validate the primary antibody's specificity using western blotting on control and knockdown/knockout cell lysates.
Guide 2: Interpreting Multinucleation Quantification
Problem Possible Cause Recommendation
High variability in multinucleation rates between replicates Inconsistent cell seeding: Uneven cell density can affect cell cycle and drug response.Ensure a homogenous single-cell suspension before seeding and allow cells to adhere evenly.
Edge effects in multi-well plates: Cells in the outer wells may behave differently due to temperature or evaporation gradients.Avoid using the outer wells of the plate for quantification or fill them with sterile PBS to minimize evaporation.
Inconsistent this compound concentration: Pipetting errors can lead to variations in the final drug concentration.Use calibrated pipettes and ensure proper mixing of this compound into the culture medium.
Low percentage of multinucleated cells observed This compound concentration is too low: The dose is not sufficient to induce a strong phenotype.Perform a dose-response experiment to determine the optimal this compound concentration for your cell line.
Incubation time is too short: The cells have not had enough time to progress through mitosis and exhibit the phenotype.Conduct a time-course experiment to identify the peak of multinucleation.
Cell line is resistant to this compound: The cells may have low vimentin expression or other resistance mechanisms.Confirm vimentin expression in your cell line. Consider using a sensitive positive control cell line.
Difficulty distinguishing between multinucleated and clumped cells Poor cell spreading: Cells are growing in dense clusters, making individual cell boundaries difficult to discern.Seed cells at a lower density to allow for clear visualization of individual cells.
Inadequate staining of cell boundaries: The staining for actin or the cell membrane is not clear enough.Use a well-validated antibody for a cell boundary marker like phalloidin (B8060827) (for F-actin) or a wheat germ agglutinin (WGA) conjugate.

Data Presentation

Table 1: Representative Dose-Response of this compound on Multinucleation in HT-1080 Fibrosarcoma Cells after 48 hours.

This compound Concentration (µM)Percentage of Multinucleated Cells (%) (Mean ± SD)
0 (DMSO control)2.5 ± 0.8
0.18.2 ± 1.5
0.525.6 ± 3.2
1.048.9 ± 4.1
2.065.3 ± 5.5
5.072.1 ± 4.8

Note: This table presents hypothetical, yet plausible, data based on published literature for illustrative purposes.[1] Researchers should generate their own data for their specific experimental conditions.

Experimental Protocols

Protocol 1: this compound Treatment and Cell Preparation for Immunofluorescence
  • Cell Seeding: Seed your cells of interest (e.g., HT-1080) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

Protocol 2: Immunofluorescence Staining for Multinucleation Analysis
  • Primary Antibody Incubation: Dilute the primary antibodies against your proteins of interest (e.g., rabbit anti-vimentin and mouse anti-α-tubulin) in the blocking buffer at their predetermined optimal concentrations. Remove the blocking buffer from the coverslips and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 and goat anti-mouse IgG Alexa Fluor 568) in the blocking buffer. Protect the antibodies from light. Remove the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining: During the last 10 minutes of the secondary antibody incubation, add a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) to the secondary antibody solution at a final concentration of 1 µg/mL.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Briefly dip the coverslips in distilled water to remove salt crystals and mount them onto glass slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Protocol 3: Quantification of Multinucleated Cells
  • Image Acquisition: Capture random, non-overlapping images of the stained cells for each experimental condition. Ensure that the exposure settings are consistent across all samples.

  • Cell Counting: For each image, manually or using image analysis software, count the total number of cells.

  • Multinucleated Cell Identification: Identify and count the number of cells containing two or more distinct nuclei within a single cytoplasm.

  • Calculate Percentage: Calculate the percentage of multinucleated cells for each image using the following formula: (Number of Multinucleated Cells / Total Number of Cells) x 100

  • Data Analysis: For each experimental condition, calculate the average percentage of multinucleated cells and the standard deviation from multiple images.

Mandatory Visualizations

FiVe1_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Downstream Signaling This compound This compound Vimentin Vimentin Filaments This compound->Vimentin Binds to rod domain Vim_Disassembly Vimentin Disassembly Vimentin->Vim_Disassembly Vim_pS56 Vimentin Hyperphosphorylation (Ser56) Vimentin->Vim_pS56 GEF_H1 GEF-H1 Vimentin->GEF_H1 Inhibits Mitotic_Disruption Mitotic Disruption Vim_Disassembly->Mitotic_Disruption Vim_pS56->Mitotic_Disruption Cytokinesis_Failure Cytokinesis Failure Mitotic_Disruption->Cytokinesis_Failure Multinucleation Multinucleation Cytokinesis_Failure->Multinucleation RhoA_GTP RhoA-GTP (active) GEF_H1->RhoA_GTP Activates RhoA_GDP RhoA-GDP (inactive) ROCK ROCK RhoA_GTP->ROCK Myosin_LC_p Myosin Light Chain Phosphorylation ROCK->Myosin_LC_p Actomyosin_Ring Actomyosin Ring Contraction Myosin_LC_p->Actomyosin_Ring Actomyosin_Ring->Cytokinesis_Failure Dysregulation leads to

Caption: this compound signaling pathway leading to multinucleation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed Cells on Coverslips B Overnight Adhesion A->B C Treat with this compound or DMSO B->C D Incubate (24-72h) C->D E Fix and Permeabilize D->E F Block E->F G Primary Antibody Incubation (e.g., anti-vimentin, anti-tubulin) F->G H Secondary Antibody Incubation + DAPI G->H I Image Acquisition H->I J Quantify Multinucleated Cells I->J K Data Analysis and Interpretation J->K Troubleshooting_Logic Start Problem: Unexpected Multinucleation Results Weak_Signal Weak/No Staining? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Antibody Check Antibody Concentration & Specificity Weak_Signal->Check_Antibody Yes Low_Multinucleation Low % Multinucleation? High_Background->Low_Multinucleation No Reduce_Antibody Reduce Antibody Concentration High_Background->Reduce_Antibody Yes High_Variability High Variability? Low_Multinucleation->High_Variability No Check_Dose Optimize this compound Dose & Time Low_Multinucleation->Check_Dose Yes Check_Seeding Standardize Cell Seeding High_Variability->Check_Seeding Yes End Resolved High_Variability->End No Check_Perm Optimize Permeabilization Check_Antibody->Check_Perm Check_Microscope Check Microscope Settings Check_Perm->Check_Microscope Check_Microscope->End Improve_Blocking Improve Blocking Reduce_Antibody->Improve_Blocking Increase_Washes Increase Washes Improve_Blocking->Increase_Washes Increase_Washes->End Check_Cell_Line Confirm Vimentin Expression Check_Dose->Check_Cell_Line Check_Cell_Line->End Avoid_Edge_Effects Avoid Plate Edge Effects Check_Seeding->Avoid_Edge_Effects Avoid_Edge_Effects->End

References

Technical Support Center: a-FiVe1 and Vimentin Disassembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of a-FiVe1 on vimentin (B1176767) filament disassembly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a-FiVe1-induced vimentin disassembly?

A1: a-FiVe1 is a small molecule inhibitor that directly binds to the rod domain of vimentin. This binding event promotes the hyperphosphorylation of vimentin at serine 56 (Ser-56), leading to the disassembly of vimentin filaments.[1][2][3][4] This disruption of the vimentin cytoskeleton can subsequently induce mitotic catastrophe and multinucleation in cancer cells.[1][2][3][4][5]

Q2: I am not observing vimentin disassembly after treating my cells with a-FiVe1. What are the potential causes?

A2: Several factors could contribute to the lack of observed vimentin disassembly. These can be broadly categorized into issues with the compound, cell-based variables, and experimental procedure. Please refer to the troubleshooting guide below for a systematic approach to identifying the root cause.

Q3: What is the expected timeframe and effective concentration for a-FiVe1-induced vimentin disassembly?

A3: The effective concentration and treatment time can vary depending on the cell line and experimental conditions. However, based on available data, vimentin phosphorylation at Ser-56 can be observed within 24 hours of treatment with a-FiVe1 at concentrations as low as 100 nM in some cell lines.[3][6] A collapsed vimentin filament structure has been reported with 250 nM a-FiVe1.[2] For growth inhibition, IC50 values are typically in the low micromolar range.[2]

Q4: Are there known off-target effects of a-FiVe1 that could influence my results?

A4: While a-FiVe1 is designed to target vimentin, like most small molecule inhibitors, the possibility of off-target effects exists. If you observe unexpected phenotypes, it is crucial to perform control experiments to validate that the observed effects are due to the intended targeting of vimentin. This can include using a structurally unrelated vimentin inhibitor or genetic approaches like siRNA-mediated vimentin knockdown to see if the phenotype is recapitulated.

Troubleshooting Guide: a-FiVe1 Not Inducing Vimentin Disassembly

If you are not observing the expected vimentin disassembly upon treatment with a-FiVe1, systematically check the following potential issues:

Category 1: Compound Integrity and Activity
Potential Issue What to Check & Recommended Actions
Compound Degradation - Verify Storage Conditions: Ensure a-FiVe1 is stored as recommended by the supplier (typically at -20°C or -80°C, protected from light).- Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.- Prepare Fresh Working Solutions: Always prepare fresh dilutions of a-FiVe1 from a stable stock for each experiment.
Incorrect Concentration - Verify Stock Concentration: If possible, confirm the concentration of your stock solution using spectrophotometry or another appropriate method.- Check Dilution Calculations: Double-check all calculations for preparing working solutions.- Pipette Calibration: Ensure that the pipettes used for dilutions are properly calibrated.
Compound Solubility - Solvent Effects: a-FiVe1 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Run a vehicle-only (DMSO) control.- Precipitation: Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, you may need to explore alternative formulation strategies, though this may impact compound activity.
Category 2: Cell-Based Variables
Potential Issue What to Check & Recommended Actions
Cell Line Vimentin Expression - Confirm Vimentin Expression: Verify that your cell line expresses vimentin at a detectable level using Western blotting or immunofluorescence with a validated antibody.- Cell Line Specificity: Be aware that the response to a-FiVe1 can be cell-line dependent.
Cell Health and Confluency - Healthy Cell Culture: Ensure that cells are healthy, within a low passage number, and free from contamination.- Optimal Confluency: Plate cells at an appropriate density. Overly confluent or sparse cultures can exhibit altered signaling and cytoskeletal dynamics.
Cell Cycle State - Mitotic Effects: a-FiVe1's effects on vimentin disassembly are often linked to mitosis.[1][2] If your cell population is not actively dividing, the effects may be less pronounced. Consider synchronizing your cells to enrich for the mitotic population.
Category 3: Experimental Procedure
Potential Issue What to Check & Recommended Actions
Treatment Time and Dose - Time-Course and Dose-Response: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal conditions for your cell line.
Immunofluorescence Protocol - Fixation: The choice of fixative can impact vimentin filament visualization. Methanol (B129727) fixation is often recommended for preserving the cytoskeleton. [cite: ] Paraformaldehyde (PFA) can also be used, but may require optimization.- Permeabilization: Ensure adequate permeabilization (e.g., with Triton X-100) to allow antibody access to the vimentin filaments.- Antibody Performance: Use a primary antibody validated for immunofluorescence and specific to vimentin. Titrate the primary and secondary antibodies to optimize the signal-to-noise ratio.
Imaging and Analysis - Microscope Settings: Use appropriate microscope settings (e.g., laser power, exposure time) to avoid photobleaching and ensure a good signal.- Quantitative Analysis: Visual assessment can be subjective. Implement quantitative methods to measure vimentin filament integrity, such as filament length analysis or measuring the ratio of soluble to insoluble vimentin.

Data Presentation

The following table summarizes key quantitative data related to a-FiVe1 and its more potent derivative, Vimentin-IN-1.

Compound Parameter Cell Line Value Reference
a-FiVe1IC50 (Growth Inhibition)HT-10801.6 µM[2]
a-FiVe1Effective Concentration (Ser-56 Phosphorylation)Various Sarcoma Cell Lines1 µM[3]
a-FiVe1Effective Concentration (Vimentin Disassembly)FOXC2-HMLER250 nM[2]
Vimentin-IN-1IC50 (Growth Inhibition)HT-108044 nM[6]
Vimentin-IN-1Effective Concentration (Ser-56 Phosphorylation)Various Sarcoma Cell Lines100 nM[3][6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Vimentin Disassembly

This protocol provides a general framework for assessing a-FiVe1-induced vimentin disassembly using immunofluorescence microscopy.

Materials:

  • Cells expressing vimentin

  • a-FiVe1

  • DMSO (vehicle control)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-vimentin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of a-FiVe1 or DMSO (vehicle control) for the appropriate duration.

  • Fixation:

    • Methanol Fixation: Aspirate the media, wash once with PBS, and fix with ice-cold methanol for 10 minutes at -20°C.

    • PFA Fixation: Aspirate the media, wash once with PBS, and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation): If using PFA, incubate with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-vimentin primary antibody in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the vimentin filaments using a fluorescence microscope.

Protocol 2: Quantitative Analysis of Vimentin Filament Disassembly

Method 1: Soluble/Insoluble Fractionation

  • Treat cells with a-FiVe1 or vehicle as described above.

  • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Separate the soluble and insoluble fractions by centrifugation. The insoluble fraction will contain intact vimentin filaments, while the soluble fraction will contain disassembled vimentin subunits.

  • Analyze both fractions by Western blotting using an anti-vimentin antibody.

  • Quantify the band intensities to determine the ratio of soluble to insoluble vimentin. An increase in this ratio indicates vimentin disassembly.

Method 2: Image-Based Filament Analysis

  • Acquire high-resolution images of vimentin immunofluorescence.

  • Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to quantify vimentin filament characteristics.

  • Metrics to consider include:

    • Average filament length: Trace and measure the length of individual filaments.

    • Filament density: Measure the total area covered by vimentin filaments.

    • Filament fragmentation: Count the number of filament fragments.

Visualizations

aFiVe1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm aFiVe1 a-FiVe1 Vimentin_Rod Rod Domain athis compound->Vimentin_Rod Binds to Vimentin_Filament Vimentin Filament Phosphorylated_Vimentin Phosphorylated Vimentin (pSer56) Vimentin_Filament->Phosphorylated_Vimentin Upstream_Kinase Upstream Kinase (e.g., PAK1, Plk1) Vimentin_Rod->Upstream_Kinase Promotes Activation Upstream_Kinase->Vimentin_Filament Phosphorylates Ser56 Disassembled_Vimentin Disassembled Vimentin (Soluble Subunits) Phosphorylated_Vimentin->Disassembled_Vimentin Leads to Troubleshooting_Workflow Start No Vimentin Disassembly Observed Check_Compound Category 1: Compound Integrity Start->Check_Compound Check_Cells Category 2: Cell-Based Variables Check_Compound->Check_Cells No Issue Troubleshoot_Compound Verify storage, concentration, and solubility of a-FiVe1 Check_Compound->Troubleshoot_Compound Issue Found Check_Procedure Category 3: Experimental Procedure Check_Cells->Check_Procedure No Issue Troubleshoot_Cells Confirm vimentin expression, cell health, and confluency Check_Cells->Troubleshoot_Cells Issue Found Troubleshoot_Procedure Optimize treatment time/dose, IF protocol, and imaging Check_Procedure->Troubleshoot_Procedure Issue Found Re-evaluate Re-run Experiment Troubleshoot_Compound->Re-evaluate Troubleshoot_Cells->Re-evaluate Troubleshoot_Procedure->Re-evaluate Logical_Relationships cluster_causes Potential Causes cluster_outcome Observed Outcome Cause1 Degraded a-FiVe1 Outcome No Vimentin Disassembly Cause1->Outcome Cause2 Low Vimentin Expression Cause2->Outcome Cause3 Suboptimal Fixation Cause3->Outcome Cause4 Insufficient Treatment Time Cause4->Outcome

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of FiVe1 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with the vimentin-binding small molecule, FiVe1. The following information is designed to help you identify potential causes and provides detailed experimental protocols to improve the in vivo performance of your compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

Low plasma concentration, or poor oral bioavailability, is the result of a reduced fraction of the administered drug reaching systemic circulation.[1] For a small molecule like this compound, this can be attributed to several factors:

  • Poor Aqueous Solubility: this compound may have low solubility in the gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.[2] Many new chemical entities exhibit poor water solubility, which is a primary reason for low bioavailability.[2]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3]

  • Instability in the GI Tract: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestines.

Q2: How can we determine if the poor oral bioavailability of this compound is due to poor solubility or poor permeability?

The Biopharmaceutical Classification System (BCS) is a framework to differentiate drugs based on their solubility and permeability.[4] To classify this compound, you would need to determine its aqueous solubility and intestinal permeability.

  • Solubility Assessment: The equilibrium solubility of this compound can be determined in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Assessment: The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo intestinal permeability.

Q3: What are the initial steps to take to improve the oral absorption of this compound?

Based on the initial characterization, several formulation strategies can be employed to enhance oral bioavailability.[5][6] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[6][7]

  • Enabling Formulations:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility and dissolution rate.[8]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Troubleshooting Guides

Problem 1: Low and Variable Plasma Exposure of this compound After Oral Dosing

Possible Cause: Poor aqueous solubility leading to dissolution-rate-limited absorption.

Troubleshooting Workflow:

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: In Vivo Evaluation A Determine Aqueous Solubility of this compound B Assess Dissolution Rate A->B If solubility is low C Micronization/Nanonization B->C Select strategy based on physicochemical properties D Amorphous Solid Dispersion B->D Select strategy based on physicochemical properties E Lipid-Based Formulation (SEDDS) B->E Select strategy based on physicochemical properties F Conduct Pharmacokinetic (PK) Study in Rodents C->F D->F E->F G Compare Formulations F->G Analyze plasma concentration-time profiles

Caption: Workflow for troubleshooting low plasma exposure.

Experimental Protocols:

1. Aqueous Solubility Determination:

  • Objective: To determine the equilibrium solubility of this compound in biorelevant media.

  • Method:

    • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Add an excess amount of this compound to each buffer in separate vials.

    • Rotate the vials at 37°C for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

2. Preparation of an Amorphous Solid Dispersion (ASD):

  • Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

  • Method (Solvent Evaporation):

    • Select a suitable polymer (e.g., PVP K30, HPMC-AS).

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

    • Evaporate the solvent under vacuum using a rotary evaporator to obtain a thin film.

    • Further dry the film under high vacuum to remove residual solvent.

    • Mill the resulting solid into a fine powder.

Data Presentation:

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight359.4 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
DMSO Solubility3.6 mg/mL[9]
Crystalline FormSolid

Table 2: Comparison of this compound Formulations in a Rat Pharmacokinetic Study (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Crystalline this compound Suspension50 ± 154250 ± 80
Micronized this compound Suspension150 ± 402900 ± 250
Amorphous Solid Dispersion450 ± 12012700 ± 700
SEDDS600 ± 1800.53200 ± 850

Data are presented as mean ± standard deviation (n=5)

Problem 2: High Inter-Individual Variability in this compound Plasma Concentrations

Possible Cause: Food effects, gut wall metabolism, or transporter-mediated absorption.

Troubleshooting Workflow:

cluster_0 Phase 1: Investigation cluster_1 Phase 2: Mitigation Strategies A Conduct Fed vs. Fasted PK Study D Optimize Formulation (e.g., SEDDS to bypass food effect) A->D If significant food effect is observed B In Vitro Metabolism Study (Liver & Intestinal Microsomes) E Co-administer with a CYP3A4 Inhibitor (investigational) B->E If high metabolism is detected C Caco-2 Permeability Assay with Transporter Inhibitors F Modify Chemical Structure (medicinal chemistry) C->F If transporter involvement is confirmed

Caption: Workflow for addressing high PK variability.

Experimental Protocols:

1. Fed vs. Fasted Pharmacokinetic Study:

  • Objective: To evaluate the effect of food on the oral absorption of this compound.

  • Method:

    • Divide the study animals (e.g., rats or dogs) into two groups: fasted and fed.

    • The fasted group should be fasted overnight prior to dosing.

    • The fed group should be given a standard high-fat meal 30 minutes before dosing.

    • Administer the this compound formulation orally to both groups.

    • Collect blood samples at predetermined time points and analyze for this compound plasma concentrations.

2. In Vitro Metabolism Study:

  • Objective: To assess the metabolic stability of this compound in liver and intestinal microsomes.

  • Method:

    • Incubate this compound at a known concentration with liver or intestinal microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

    • Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound to determine the rate of metabolism.

Signaling Pathway and Mechanism of Action

While not directly related to bioavailability, understanding the mechanism of action of this compound is crucial for interpreting efficacy data in conjunction with pharmacokinetic profiles. This compound induces mitotic catastrophe in cancer cells by targeting vimentin.

This compound This compound Vimentin Vimentin This compound->Vimentin Binds to Phosphorylation Vimentin Phosphorylation Vimentin->Phosphorylation Disintegration Vimentin Disintegration Vimentin->Disintegration Mitotic_Catastrophe Mitotic Catastrophe Phosphorylation->Mitotic_Catastrophe Disintegration->Mitotic_Catastrophe Polynuclearization Polynuclearization Mitotic_Catastrophe->Polynuclearization Loss_of_Stemness Loss of Cancer Cell Stemness Mitotic_Catastrophe->Loss_of_Stemness

Caption: Proposed signaling pathway for this compound.[9]

By systematically investigating the potential causes of poor oral bioavailability and employing appropriate formulation strategies, researchers can significantly improve the in vivo performance of this compound, enabling a more accurate assessment of its therapeutic potential.

References

Validation & Comparative

A Comparative Guide to Vimentin Inhibitors: FiVe1 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of FiVe1, a notable vimentin (B1176767) inhibitor, with other key players in the field. We delve into their mechanisms of action, present supporting experimental data in a comparative format, and provide detailed experimental protocols for key assays.

Vimentin, a type III intermediate filament protein, is a crucial component of the cytoskeleton in mesenchymal cells. Its expression is often upregulated in cancer cells undergoing epithelial-to-mesenchymal transition (EMT), a process strongly associated with increased cell motility, invasion, and metastasis. This makes vimentin an attractive target for anti-cancer drug development. Here, we compare this compound with two other well-documented vimentin inhibitors: Withaferin A and Simvastatin (B1681759).

Mechanism of Action and Performance

This compound, Withaferin A, and Simvastatin each exhibit distinct mechanisms for inhibiting vimentin function, leading to different cellular outcomes.

This compound is a synthetic small molecule that directly binds to the rod domain of vimentin. This interaction leads to hyperphosphorylation of vimentin at serine 56 (Ser56), resulting in the disassembly of vimentin filaments during metaphase. The ultimate consequences of this compound treatment in vimentin-expressing cancer cells are mitotic catastrophe, the formation of multinucleated cells, and a loss of cancer stem cell-like properties.[1][2]

Withaferin A , a natural steroidal lactone isolated from the plant Withania somnifera, covalently modifies a cysteine residue (Cys328) within the vimentin rod domain.[3] This binding leads to the aggregation of vimentin filaments, disruption of the cytoskeleton, and ultimately induces apoptosis (programmed cell death) through various signaling pathways, including the generation of reactive oxygen species (ROS) and inhibition of the NF-κB pathway.[4][5][6][7]

Simvastatin , a widely used cholesterol-lowering drug, has been identified as a direct binder of vimentin. It induces the reorganization and perinuclear bundling of vimentin filaments.[8][9] This disruption of the vimentin network has been shown to promote apoptosis in a vimentin-dependent manner in cancer cells.[8]

Comparative Analysis of Inhibitor Performance

To facilitate a direct comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability of this compound, Withaferin A, and Simvastatin across various cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting absolute IC50 values.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound FOXC2-HMLERMesenchymal Breast Cancer0.234
HT-1080Fibrosarcoma1.6[2]
HUVECNormal Endothelial Cells1.70[1]
HLFNormal Lung Fibroblasts2.32[1]
Withaferin A U2OSOsteosarcoma0.32
CaSKiCervical Cancer0.45[10]
Various Melanoma LinesMelanoma1.8 - 6.1[5]
Simvastatin SW13-vim+Adrenal Carcinoma0.0481[8]

Signaling Pathways Affected by Vimentin Inhibition

Vimentin plays a crucial role as a signaling scaffold, interacting with and modulating key pathways involved in cell survival, proliferation, and migration, such as the PI3K/AKT and Rho/ROCK pathways.[11][12] Inhibition of vimentin by this compound, Withaferin A, and Simvastatin disrupts these pathways, contributing to their anti-cancer effects.

This compound: Induction of Mitotic Catastrophe

This compound's primary mechanism involves the hyperphosphorylation of vimentin at Ser56, leading to a cascade of events that culminate in mitotic catastrophe. This process is a form of cell death that results from aberrant mitosis.

FiVe1_Pathway This compound This compound Vimentin Vimentin This compound->Vimentin Binds to rod domain pVimentin p-Vimentin (Ser56) Vimentin->pVimentin Hyperphosphorylation Mitotic_Disruption Vimentin Filament Disassembly in Metaphase pVimentin->Mitotic_Disruption Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Disruption->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation

This compound-induced mitotic catastrophe pathway.
Withaferin A: Apoptosis Induction via Multiple Pathways

Withaferin A induces apoptosis through a multi-pronged approach that involves the disruption of vimentin filaments and the modulation of several key signaling cascades, including the generation of ROS and the inhibition of the pro-survival NF-κB pathway.

WithaferinA_Pathway WithaferinA Withaferin A Vimentin Vimentin WithaferinA->Vimentin Covalent binding ROS ROS Generation WithaferinA->ROS NFkB NF-κB Pathway WithaferinA->NFkB Inhibition Vim_Aggregation Vimentin Aggregation Vimentin->Vim_Aggregation Apoptosis Apoptosis Vim_Aggregation->Apoptosis ROS->Apoptosis NFkB->Apoptosis Inhibition of pro-survival signals

Withaferin A-induced apoptosis signaling.
Simvastatin: Disruption of Rho/ROCK Signaling

Simvastatin's inhibition of vimentin has been shown to impact the RhoA/ROCK signaling pathway, which is critical for regulating cell shape, adhesion, and motility. By disrupting this pathway, simvastatin can inhibit epithelial-mesenchymal transition.

Simvastatin_Pathway Simvastatin Simvastatin Vimentin Vimentin Simvastatin->Vimentin Direct binding RhoA_ROCK RhoA/ROCK Pathway Simvastatin->RhoA_ROCK Inhibition Vimentin->RhoA_ROCK Modulates Vim_Reorg Vimentin Reorganization EMT Epithelial-Mesenchymal Transition (EMT) Vim_Reorg->EMT Inhibition RhoA_ROCK->EMT Promotes

Simvastatin's effect on Rho/ROCK and EMT.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for key experiments used to characterize vimentin inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of vimentin inhibitors on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Vimentin inhibitor (e.g., this compound, Withaferin A, Simvastatin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of the vimentin inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature for 15 minutes on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with a vimentin inhibitor.[10][13][14][15][16]

Materials:

  • Cells treated with the vimentin inhibitor and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells using the desired method (e.g., treatment with a vimentin inhibitor). Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot for Phospho-Vimentin (Ser56)

This protocol is used to detect the phosphorylation status of vimentin at Ser56 upon treatment with an inhibitor like this compound.[17]

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-vimentin (Ser56)

  • Primary antibody: Mouse or rabbit anti-vimentin (for total vimentin control)

  • Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and determine the protein concentration of each sample.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-vimentin (Ser56) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To determine total vimentin and loading controls, the membrane can be stripped and re-probed with the respective primary antibodies.

Conclusion

This compound, Withaferin A, and Simvastatin represent a diverse arsenal (B13267) of vimentin inhibitors with distinct mechanisms of action and cellular consequences. This compound's targeted induction of mitotic catastrophe in mesenchymal cancer cells presents a promising and specific anti-cancer strategy. Withaferin A, with its pleiotropic effects on apoptosis and other signaling pathways, offers a broader, multi-faceted approach. The repurposing of Simvastatin as a vimentin inhibitor highlights the potential for discovering novel anti-cancer activities in existing drugs. The choice of inhibitor will ultimately depend on the specific research question and the desired cellular outcome. This guide provides a foundational framework for researchers to compare these compounds and design further investigations into the therapeutic potential of vimentin inhibition.

References

Comparative Analysis of Vimentin Phosphorylation by FiVe1: A Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for studying the phosphorylation of vimentin (B1176767) induced by the small molecule FiVe1. This compound is a vimentin-binding compound that stabilizes the phosphorylation of vimentin, primarily at the Serine 56 (Ser56) residue, leading to mitotic disruption and a reduction in cancer stem cell properties.[1] Accurate and reliable measurement of vimentin Ser56 phosphorylation is crucial for understanding the mechanism of action of this compound and for the development of related therapeutic strategies. This document details the experimental protocols for Western blot analysis and compares its performance with alternative methods such as ELISA and Mass Spectrometry, providing supporting data and visual workflows.

Data Presentation: Comparison of Analytical Methods for Vimentin Phosphorylation

The following table summarizes the key characteristics of the primary methods used to analyze vimentin phosphorylation in response to this compound treatment. This allows for an at-a-glance comparison to aid in selecting the most appropriate technique for specific research needs.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)Mass Spectrometry (MS)
Primary Output Semi-quantitative band intensityQuantitative absorbance readingIdentification and quantification of phosphopeptides
Throughput Low to mediumHighLow to medium
Sensitivity ModerateHighVery High
Specificity Dependent on antibody qualityHigh (sandwich ELISA)High (based on mass-to-charge ratio)
Information Provided Protein size and relative abundanceAbsolute or relative protein quantityPrecise phosphorylation site identification
Cost per Sample ModerateLow to moderateHigh
Time to Result 1-2 days4-6 hours1-3 days
Ease of Use Moderate to difficultEasyDifficult, requires specialized expertise

Experimental Protocols

Western Blot Analysis of Vimentin Phosphorylation (Ser56)

Western blotting is a widely used technique to detect and semi-quantify the levels of a specific protein in a complex mixture. For analyzing vimentin phosphorylation, this method relies on antibodies that specifically recognize the phosphorylated Ser56 residue.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., mesenchymal cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 0.5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-vimentin (Ser56) (e.g., rabbit anti-p-Vimentin Ser56) overnight at 4°C with gentle agitation. A separate blot should be incubated with an antibody for total vimentin as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[2] Normalize the intensity of the phospho-vimentin band to the total vimentin band to determine the relative increase in phosphorylation.

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can provide a more quantitative measure of protein phosphorylation and is suitable for high-throughput screening.[3][4]

Protocol Outline:

  • Sample Preparation: Prepare cell lysates as described for the Western blot protocol.

  • Assay Procedure: Utilize a commercially available phospho-vimentin (Ser56) sandwich ELISA kit. Typically, the wells are pre-coated with a capture antibody for total vimentin.

  • Add the cell lysates to the wells and incubate to allow the vimentin to bind.

  • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated Ser56 residue. This antibody is often biotinylated.

  • After another wash step, add a streptavidin-HRP conjugate.

  • Wash again and add a TMB substrate, which will produce a colorimetric signal in the presence of HRP.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: The absorbance is directly proportional to the amount of phosphorylated vimentin in the sample. A standard curve can be used for absolute quantification.

Alternative Method: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and quantifying post-translational modifications, including phosphorylation, with high specificity and sensitivity.

Protocol Outline:

  • Protein Isolation: Isolate vimentin from this compound-treated and control cell lysates, for instance, through immunoprecipitation or gel electrophoresis.

  • Enzymatic Digestion: Digest the isolated vimentin into smaller peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the amino acid sequence and the precise location of the phosphate (B84403) group.

  • Data Analysis: Use specialized software to analyze the MS data to identify and quantify the vimentin phosphopeptides.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vimentin Phosphorylation

The following diagram illustrates the proposed signaling pathway for the this compound-induced stabilization of vimentin phosphorylation. During mitosis, Cyclin-dependent kinase 1 (CDK1) phosphorylates vimentin at Ser56.[5] The small molecule this compound is believed to bind to the rod domain of vimentin, stabilizing this phosphorylated state and preventing dephosphorylation. This leads to the disorganization of the vimentin filament network, resulting in mitotic catastrophe and multinucleation in cancer cells.

FiVe1_Vimentin_Pathway cluster_mitosis Mitosis CDK1 CDK1 Vimentin Vimentin CDK1->Vimentin Phosphorylates pVimentin p-Vimentin (Ser56) Disorganization Vimentin Filament Disorganization pVimentin->Disorganization This compound This compound This compound->pVimentin Binds & Stabilizes Mitotic_Catastrophe Mitotic Catastrophe & Multinucleation Disorganization->Mitotic_Catastrophe

Caption: this compound stabilizes CDK1-mediated vimentin phosphorylation at Ser56.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps in the Western blot workflow for analyzing this compound-induced vimentin phosphorylation.

Western_Blot_Workflow A Cell Treatment (this compound vs. Vehicle) B Cell Lysis (+ Phosphatase Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (anti-p-Vimentin Ser56) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Densitometry Analysis I->J

Caption: Workflow for Western blot analysis of vimentin phosphorylation.

References

Independent Validation of FiVe1's Vimentin Binding Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics of FiVe1 and other vimentin-targeting small molecules. This guide provides a comparative analysis of their binding sites, affinities, and the experimental methodologies used for their validation.

Introduction

Vimentin (B1176767), a type III intermediate filament protein, is a key player in cellular integrity, motility, and signaling. Its upregulation in various cancers, particularly in cells undergoing epithelial-to-mesenchymal transition (EMT), has made it an attractive target for therapeutic intervention. This compound, a small molecule identified through a high-throughput screen, has been shown to selectively inhibit the growth of mesenchymal cancer cells by targeting vimentin.[1][2][3] This guide provides an in-depth look at the experimental validation of this compound's binding site on vimentin, compares its properties with other known vimentin inhibitors, and details the experimental protocols for key validation assays.

This compound and its Binding to the Vimentin Rod Domain

Initial studies have identified that this compound directly binds to the rod domain of vimentin.[4][5] This interaction is crucial for its mechanism of action, which involves promoting vimentin disorganization and hyperphosphorylation, ultimately leading to mitotic catastrophe and cell death in vimentin-expressing cancer cells.[4][5]

It is important to note that, to date, independent validation of this compound's binding site on the vimentin rod domain by a separate research group has not been reported in the peer-reviewed literature. The data presented here is based on the initial discovery and characterization of the compound.

Comparative Analysis of Vimentin Inhibitors

Several other small molecules have been identified to bind to vimentin and modulate its function. A direct comparison of their binding characteristics is essential for understanding their potential as research tools and therapeutic agents.

CompoundReported Binding Site on VimentinBinding Affinity (Kd)Cellular Potency (IC50)Specificity Notes
This compound Rod DomainNot Reported234 nM (FOXC2-HMLER cells)[6]Selective for vimentin over other type III intermediate filament proteins.[2]
Withaferin A (WFA) Covalently modifies Cysteine 328 (Cys328) in the rod 2B domain.[7][8] One study suggests this is not the sole binding site.[9]Not Reported~500 nM (anti-invasive activity)[10]Not specific for vimentin; affects other intermediate filaments and cellular targets.[9]
ALD-R491 273RxxY motif328 ± 12.66 nM[11][12]Not ReportedReported to be specific for vimentin.[13]
Simvastatin (B1681759) Head domain (implicated)[14]Not Reported6.7 nM (vimentin reorganization); 48.1 nM (cell viability in vim+)[14][15]Also a well-known HMG-CoA reductase inhibitor.[16]

Experimental Protocols for Binding Site Validation

The following are detailed methodologies for key experiments used to validate the binding of small molecules to vimentin.

Photoaffinity Labeling

This technique is used to covalently link a ligand to its binding protein upon photoactivation, allowing for the identification of the binding site.

Protocol:

  • Synthesis of Photoaffinity Probe: A photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin) are chemically conjugated to the small molecule inhibitor (e.g., this compound) to create a photoaffinity probe (e.g., this compound-PAP).

  • Incubation: The photoaffinity probe is incubated with purified recombinant vimentin protein or cell lysates containing vimentin. A control sample with a molar excess of the unlabeled inhibitor is included to demonstrate competitive binding.

  • UV Irradiation: The mixture is exposed to UV light to activate the photo-reactive group, leading to the formation of a covalent bond between the probe and its binding partner.

  • Enrichment of Labeled Proteins: If a biotin (B1667282) tag was used, the protein-probe complexes are enriched from the mixture using streptavidin-coated beads.

  • Analysis: The enriched proteins are separated by SDS-PAGE and visualized by western blotting using an anti-vimentin antibody or streptavidin-HRP.

  • Binding Site Identification: To pinpoint the binding site, the protein-probe complex is subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the peptide fragment covalently modified by the probe.

GST Pull-Down Assay

This method is used to confirm the interaction between a protein of interest and a potential binding partner.

Protocol:

  • Expression and Purification of GST-tagged Vimentin Domains: Different domains of vimentin (e.g., head, rod, tail) are cloned into an expression vector as fusions with Glutathione S-transferase (GST). The fusion proteins are then expressed in E. coli and purified using glutathione-sepharose beads.

  • Binding Reaction: The purified GST-vimentin domain fusion proteins, immobilized on glutathione-sepharose beads, are incubated with the small molecule of interest (or a tagged version).

  • Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binders.

  • Elution: The bound small molecule is eluted from the beads.

  • Analysis: The presence of the small molecule in the eluate is detected. If the small molecule is tagged (e.g., with biotin), it can be detected by western blotting. This allows for the identification of the specific vimentin domain that the small molecule binds to.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in validating the this compound-vimentin interaction, the following diagrams are provided.

experimental_workflow cluster_pal Photoaffinity Labeling cluster_gst GST Pull-Down Assay pal1 Synthesize this compound-PAP (Photoaffinity Probe) pal2 Incubate with Vimentin pal1->pal2 pal3 UV Crosslinking pal2->pal3 pal4 Enrich Biotinylated Proteins pal3->pal4 pal5 SDS-PAGE & Western Blot pal4->pal5 pal6 Mass Spectrometry (Binding Site ID) pal5->pal6 gst1 Express GST-Vimentin Domains gst2 Immobilize on Beads gst1->gst2 gst3 Incubate with Tagged this compound gst2->gst3 gst4 Wash gst3->gst4 gst5 Elute & Analyze gst4->gst5

Experimental workflow for validating this compound-vimentin binding.

signaling_pathway This compound This compound Vimentin Vimentin (Rod Domain) This compound->Vimentin Binds to Disorganization Vimentin Filament Disorganization Vimentin->Disorganization Phosphorylation Vimentin Hyperphosphorylation Vimentin->Phosphorylation MitoticCatastrophe Mitotic Catastrophe Disorganization->MitoticCatastrophe Phosphorylation->MitoticCatastrophe CellDeath Cell Death MitoticCatastrophe->CellDeath

Proposed signaling pathway of this compound action on vimentin.

Conclusion

The identification of this compound as a small molecule that binds to the rod domain of vimentin has provided a valuable tool for studying vimentin biology and a potential lead for the development of novel anti-cancer therapeutics. While the initial validation of its binding site has been established, independent confirmation is a crucial next step for the research community. The comparison with other vimentin-targeting compounds highlights the diversity of binding sites and mechanisms of action, offering a broader perspective for researchers in the field. The detailed experimental protocols provided in this guide aim to facilitate further investigation and validation of these important molecular interactions.

References

Safety Operating Guide

Navigating the Disposal of FiVe1: A Protocol for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For a novel or uncharacterized compound such as FiVe1, a vimentin-binding small molecule, a specific Safety Data Sheet (SDS) with detailed disposal procedures is not always publicly available. In such instances, researchers must adopt a cautious approach, treating the substance as hazardous unless proven otherwise. This guide provides a procedural framework for the safe handling and disposal of this compound, based on established best practices for novel research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before handling or disposing of any chemical.[1][2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before commencing any work with this compound, a thorough risk assessment should be conducted, and appropriate Personal Protective Equipment (PPE) must be worn. The following table summarizes the recommended PPE for handling novel chemical compounds where the full hazard profile is unknown.[4][5][6]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes, aerosols, and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove compatibility should be verified with the solvent used.Prevents skin contact with the chemical.
Body Protection A lab coat, apron, or chemical-resistant suit.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working with powders or volatile solutions outside of a fume hood.Prevents inhalation of hazardous particles or vapors. The use of a fume hood is highly recommended.[7]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[8][9] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[1][10]

  • Waste Collection : All waste containing this compound, including solids, liquids, and contaminated labware (e.g., pipette tips, gloves, vials), must be collected in a designated, leak-proof, and chemically compatible container.[8][11]

  • Container Labeling : The waste container must be clearly labeled with a "Hazardous Waste" tag provided by your institution's EHS department. The label must include the full chemical name ("this compound"), the quantities of all components in a mixture, and the date accumulation started.[11][12][13]

  • Waste Segregation : The this compound waste container must be segregated from other incompatible waste streams to prevent dangerous reactions. For example, store it away from strong acids, bases, and oxidizers.[8][12]

  • Storage in a Satellite Accumulation Area (SAA) : The labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of the laboratory personnel. The container must be kept closed except when adding waste.[11][12]

  • Request for Pickup : Once the waste container is full or has been in storage for the maximum allowable time as per institutional and regulatory policies, a request for waste pickup should be submitted to the EHS department.[13][14]

  • Decontamination of Empty Containers : Any container that held pure this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[8][10] Subsequent rinsates may also need to be collected depending on the toxicity of the compound and local regulations. After thorough decontamination and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste.[15]

Summary of this compound Hazardous Waste Management

AspectProcedure
Waste Identification Treat all this compound and this compound-contaminated materials as hazardous waste.
Container Use a leak-proof, chemically compatible container with a secure lid.
Labeling Affix a "Hazardous Waste" label with the full chemical name, composition, and date.
Storage Store in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials. Keep the container closed.
Disposal Arrange for pickup by the institutional Environmental Health and Safety (EHS) department.
Empty Containers Triple-rinse with a suitable solvent. Collect the first rinsate (and possibly subsequent ones) as hazardous waste. Deface the original label before disposing of the container in the appropriate bin.

Disposal Workflow for Novel Research Chemicals

The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel research chemical like this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound waste generated ppe Don Appropriate PPE start->ppe collect_waste Collect all this compound waste in a compatible, sealed container ppe->collect_waste label_waste Label container with 'Hazardous Waste' tag collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste segregate_waste Segregate from incompatible wastes store_waste->segregate_waste check_full Is container full? segregate_waste->check_full check_full->store_waste No ehs_pickup Request EHS pickup check_full->ehs_pickup Yes decontaminate Decontaminate empty containers (Triple rinse, collect rinsate) ehs_pickup->decontaminate dispose_container Dispose of decontaminated container in regular trash decontaminate->dispose_container end End dispose_container->end

References

Personal protective equipment for handling FiVe1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of FiVe1, a vimentin-binding small molecule inhibitor used in cancer research. All personnel must review and understand this guidance before working with this compound.

Compound Information

Identifier Value
IUPAC Name 8-Chloro-4-(4-(3-chlorophenyl)piperazin-1-yl)cinnoline[1]
CAS Number 932359-76-7
Chemical Formula C₁₈H₁₆Cl₂N₄
Molecular Weight 359.25 g/mol
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive small molecule with potential health risks. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its chemical structure (a chlorinated aromatic compound with a piperazine (B1678402) moiety) and its common solvent (DMSO) is mandatory.

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: The piperazine component suggests this compound may cause skin burns and serious eye damage.[2][3][4]

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]

  • Enhanced Absorption: When dissolved in Dimethyl Sulfoxide (DMSO), this compound's absorption through the skin is likely enhanced, potentially increasing systemic exposure and toxicity.[5]

  • Unknown Toxicity: As a research compound, the full toxicological profile of this compound is unknown.

Required Personal Protective Equipment (PPE)
Protection Type Specification Reasoning
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).To protect against direct contact and potential degradation of the outer glove by DMSO.
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes of both the powder and its solutions.[5]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of the powder and aerosols from solutions.[6]

Operational Plan: Handling and Storage

Handling this compound Powder:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • Weighing: Conduct all weighing of this compound powder within the chemical fume hood to minimize inhalation risk.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Preparing this compound Solutions in DMSO:
  • Solvent Handling: DMSO is a combustible liquid and should be kept away from heat and ignition sources.[7]

  • Dissolving this compound: Add the DMSO to the weighed this compound powder slowly and carefully within the fume hood.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage:
  • This compound Powder: Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • This compound in DMSO Stock Solutions: Store in tightly sealed vials at -20°C for long-term storage.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Clothing Remove and launder contaminated clothing separately before reuse.

Experimental Workflow and Mechanism of Action

This compound selectively inhibits the growth of mesenchymal cancer cells by targeting the protein vimentin. This leads to a cascade of events culminating in mitotic catastrophe.

FiVe1_Workflow cluster_prep Preparation cluster_cell_culture Cellular Assay cluster_disposal Waste Disposal weigh Weigh this compound Powder (in fume hood) dissolve Dissolve in DMSO (in fume hood) weigh->dissolve Transfer treat Treat Mesenchymal Cancer Cells dissolve->treat Add to media incubate Incubate treat->incubate analyze Analyze Cellular Effects incubate->analyze collect_liquid Collect Liquid Waste analyze->collect_liquid collect_solid Collect Solid Waste analyze->collect_solid

This compound functions by directly binding to vimentin, which disrupts its normal function during cell division, leading to mitotic catastrophe in cancer cells.

FiVe1_Mechanism This compound This compound Vimentin Vimentin Protein This compound->Vimentin Binds to Disassembly Vimentin Disassembly & Hyperphosphorylation Vimentin->Disassembly Induces Mitotic_Catastrophe Mitotic Catastrophe Disassembly->Mitotic_Catastrophe Multinucleation Multinucleation Mitotic_Catastrophe->Multinucleation Loss_of_Stemness Loss of Stemness Mitotic_Catastrophe->Loss_of_Stemness

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.